N-Me-Thalidomide 4-fluoride
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUTELYXAAAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474502 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-60-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Me-Thalidomide 4-fluoride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide (B1683933), recognized primarily for its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While not extensively characterized as a standalone therapeutic agent, its core mechanism of action lies in its ability to bind to CRBN, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex. This interaction is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound functions as the E3 ligase-recruiting moiety. This technical guide delineates the fundamental mechanism of action of this compound in the context of targeted protein degradation, drawing upon the established principles of related thalidomide analogs.
Core Mechanism of Action: Cereblon-Mediated Ubiquitination
The primary mechanism of action of this compound is its function as a molecular glue that modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3][4]
-
Binding to Cereblon (CRBN): this compound binds to a specific pocket on the Cereblon (CRBN) protein.[2][5] CRBN serves as the substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (ROC1).[4][]
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Modulation of Substrate Specificity: The binding of thalidomide and its analogs to CRBN alters the conformation of the substrate-binding interface. This creates a "neosubstrate" binding pocket that can recognize proteins not typically targeted by the native CRL4CRBN complex.[1]
-
Ubiquitination and Proteasomal Degradation: When used in a PROTAC, the this compound moiety recruits the entire CRL4CRBN complex to a specific protein of interest (POI) targeted by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
The N-methylation on the glutarimide (B196013) ring and the 4-fluoro substitution on the phthalimide (B116566) ring are chemical modifications intended to modulate properties such as binding affinity, stability, and synthetic utility. Studies on N-alkylated thalidomide analogs suggest that such modifications may not significantly alter certain biological activities like the inhibition of TNF-α production.[8] Fluorination of the phthalimide ring has been shown to influence CRBN binding affinity.[2]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation workflow using this compound.
Quantitative Data
Specific quantitative data for this compound, such as its binding affinity (Kd or Ki) to CRBN or its efficacy in degrading specific neosubstrates, are not widely available in peer-reviewed literature. It is primarily cited as a synthetic intermediate.[3][9] However, data for the parent compound, thalidomide, and its key derivatives provide a reference for the expected range of activity.
| Compound | Target | Assay Type | Value | Reference |
| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [10] |
| Lenalidomide (B1683929) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~178 nM | [10] |
| Pomalidomide (B1683931) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [10] |
| Thalidomide | TBD of human CRBN | Microscale Thermophoresis (MST) | Ki: 8.6 µM | [2] |
Note: Binding affinities can vary based on the specific assay conditions and the construct of the CRBN protein used (e.g., full-length vs. thalidomide-binding domain (TBD)).
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for assays commonly used to characterize CRBN ligands and their effects, based on methodologies described for thalidomide and its analogs.
Cereblon Binding Assay (Microscale Thermophoresis - MST)
This protocol is adapted from methodologies used to measure the affinity of thalidomide analogs to the thalidomide-binding domain (TBD) of CRBN.[2]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the CRBN TBD in a competitive assay format.
Materials:
-
Recombinant human CRBN TBD (residues 319-425).
-
Fluorescent reporter ligand (e.g., BODIPY-uracil).
-
Test compound (this compound).
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
DMSO for compound dilution.
-
MST instrument (e.g., NanoTemper Monolith).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent reporter ligand in DMSO. Dilute to a final working concentration in assay buffer.
-
Prepare a stock solution of the CRBN TBD in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO. Further dilute this series 1:100 in assay buffer to maintain a constant final DMSO concentration (e.g., 0.5%).
-
-
Assay Setup:
-
Mix the CRBN TBD with the fluorescent reporter ligand at concentrations optimized for a stable MST signal.
-
In a series of capillaries, combine the TBD-reporter mix with each concentration of the test compound from the serial dilution. Include a control with buffer/DMSO instead of the test compound.
-
-
MST Measurement:
-
Load the capillaries into the MST instrument.
-
Perform the MST run at a constant temperature (e.g., 25°C) with appropriate LED power and MST power settings.
-
-
Data Analysis:
-
Monitor the change in thermophoresis as a function of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., Ki model) to calculate the inhibition constant (Ki) of the test compound.
-
Cellular Neosubstrate Degradation Assay (Western Blot)
This protocol describes a general method to assess if a CRBN ligand induces the degradation of known neosubstrates like IKZF1 or GSPT1.
Objective: To determine if this compound induces the degradation of CRBN neosubstrates in a cellular context.
Materials:
-
Human cell line expressing CRBN and the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (this compound).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against the neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight (if applicable).
-
Treat the cells with a dose-response range of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
For a control experiment, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the test compound to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and develop the blot using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the neosubstrate and the loading control.
-
Normalize the neosubstrate levels to the loading control to determine the extent of degradation at each compound concentration.
-
Workflow Diagram
Caption: A generalized experimental workflow for characterizing CRBN ligands.
Conclusion
This compound's mechanism of action is defined by its role as a Cereblon E3 ligase ligand. It functions by engaging the CRL4CRBN complex, a mechanism that is foundational to its application in the synthesis of PROTACs for targeted protein degradation. While its intrinsic biological activity as a standalone agent is not well-documented, its utility as a chemical tool for recruiting CRBN underscores its importance in the development of novel therapeutics. Further research is required to fully elucidate the specific impact of the N-methyl and 4-fluoro substitutions on its binding kinetics and degradation-inducing potential compared to other thalidomide analogs.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-Me-Thalidomide 4-fluoride and its Interaction with Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide commonly used as a CRBN ligand in the synthesis of PROTACs. The addition of a fluorine atom can influence the binding affinity and physicochemical properties of the molecule. This guide provides a comprehensive technical overview of the binding affinity of thalidomide analogs to CRBN, with a focus on fluorinated derivatives, and details the experimental protocols used to measure these interactions.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter in the design of effective PROTACs and other CRBN-modulating agents. The following table summarizes the binding affinities of several key thalidomide analogs to CRBN. It is important to note that affinity values can vary depending on the specific experimental conditions and assay formats.
| Compound | Binding Affinity (K_d or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (K_d) | Not Specified | [1] |
| 4-fluoro-thalidomide | Correlates with increased CRBN binding affinity compared to non-fluorinated analogs | Microscale Thermophoresis (MST) | [2] |
| Lenalidomide | Not Specified | Not Specified | [1] |
| Pomalidomide | Not Specified | Not Specified | [1] |
| Iberdomide (CC-220) | ~150 nM (IC50) | Not Specified | [1] |
A study systematically analyzing a set of thalidomide analogs found a clear correlation between fluorination and increased CRBN binding affinity.[2] While a specific value for 4-fluoro-thalidomide was not provided in the abstract, the research indicates its enhanced binding potential.
Signaling Pathway
Thalidomide and its analogs exert their function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of the IMiD to the thalidomide-binding domain (TBD) of CRBN induces a conformational change that creates a new binding surface for "neosubstrate" proteins. This leads to their ubiquitination and subsequent degradation by the 26S proteasome.
References
The Biological Activity of N-Me-Thalidomide 4-fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of N-Me-Thalidomide 4-fluoride, a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates its likely biological functions and mechanism of action based on its structural similarity to other well-characterized thalidomide (B1683933) analogs. This guide details the presumed signaling pathways, offers detailed experimental protocols for assessing its biological activity, and presents comparative data for related compounds to provide a foundational resource for researchers in the field of targeted protein degradation.
Introduction
This compound has been identified as a Cereblon (CRBN) ligand used in the synthesis of more complex molecules, such as "Anti-inflammatory agent 70," a Proteolysis Targeting Chimera (PROTAC) designed to degrade the STING protein.[1][2][3][4] As a derivative of thalidomide, this compound is presumed to function as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This guide will explore the anticipated biological activities and provide the necessary technical information for its further investigation.
Presumed Mechanism of Action: The CRL4-CRBN Pathway
Thalidomide and its analogs exert their biological effects by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5] This binding event alters the substrate recognition properties of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5] Key neosubstrates for many thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these compounds.[6][7][8]
Given its structure, this compound is expected to follow this mechanism. The methylation on the glutarimide (B196013) nitrogen and the fluorine substitution on the phthalimide (B116566) ring may influence its binding affinity for CRBN and the subsequent recruitment of neosubstrates.
Quantitative Biological Data
Table 1: Cereblon Binding Affinity of Thalidomide Analogs
| Compound | Assay Method | Kd / IC50 | Reference |
| Thalidomide | TR-FRET | IC50 = 22.4 nM | [9] |
| (S)-Thalidomide | TR-FRET | IC50 = 11.0 nM | [9] |
| (R)-Thalidomide | TR-FRET | IC50 = 200.4 nM | [9] |
| Lenalidomide | TR-FRET | IC50 = 8.9 nM | [9] |
| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [9] |
| Avadomide (CC-122) | TR-FRET | IC50 = 44.4 nM | [9] |
Note: The binding affinity can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Neosubstrate Degradation Efficacy of Thalidomide Analogs
| Compound | Neosubstrate | Cell Line | DC50 | Reference |
| Lenalidomide | IKZF1 | MM.1S | ~10-100 nM | [8] |
| Pomalidomide | IKZF1 | MM.1S | ~1-10 nM | [8] |
| Iberdomide | IKZF1 | T cells | Not specified | [6] |
Note: DC50 values represent the concentration required to induce 50% degradation of the target protein.
Detailed Experimental Protocols
The following protocols are generalized methods for assessing the biological activity of Cereblon-binding molecules like this compound.
Cereblon Binding Assays
SPR is a label-free technique to measure real-time binding kinetics.[10][11][12][13][14]
-
Immobilization: Recombinant human Cereblon (CRBN) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binding: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip.
-
Detection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
ITC directly measures the heat released or absorbed during a binding event.[10][15][16][17][18]
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both are in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Titration: The this compound solution is injected in small aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
Neosubstrate Degradation Assay (Western Blot)
This assay determines the ability of the compound to induce the degradation of a target protein.
-
Cell Culture and Treatment: A relevant cell line (e.g., MM.1S for IKZF1) is cultured to ~70-80% confluency. The cells are then treated with varying concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value can be calculated from the dose-response curve.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of a target protein in the presence of the compound.[5][19][20][21]
-
Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL4-CRBN complex, the neosubstrate, and the test compound (this compound).
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are analyzed by Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.
Anti-Inflammatory Activity Assay
This assay measures the inhibition of pro-inflammatory cytokine production.[22][23][24][25][26]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are cultured.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control without the compound. An IC50 value can be determined from the dose-response curve.
Anti-Angiogenic Activity: Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[27][28][29][30][31]
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of endothelial cell networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Conclusion
This compound is a valuable chemical entity for the development of targeted protein degraders. Based on its structural similarity to thalidomide, it is predicted to function by binding to Cereblon and inducing the degradation of neosubstrates. While direct biological data for this specific compound is sparse, the experimental protocols and comparative data provided in this guide offer a robust framework for its characterization. Future research should focus on quantifying its binding affinity for Cereblon, identifying its specific neosubstrate profile, and evaluating its efficacy in relevant cellular and in vivo models. This will fully elucidate the therapeutic potential of this compound and the novel protein degraders derived from it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 3. China CAS#2244520-92-9 | 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Manufacturers Suppliers Factory [orchid-chem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. benchchem.com [benchchem.com]
- 16. Khan Academy [khanacademy.org]
- 17. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 31. corning.com [corning.com]
An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Me-Thalidomide 4-fluoride as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While direct quantitative binding data for this compound is not extensively available in public literature, this document aggregates data for closely related and foundational thalidomide (B1683933) analogs to provide a robust framework for its application. Detailed experimental protocols for the characterization of Cereblon ligands and the evaluation of protein degradation are provided, alongside illustrative diagrams of key biological pathways and experimental workflows. This guide is intended to be a practical resource for researchers in the field of targeted protein degradation, particularly those utilizing Cereblon-based Proteolysis Targeting Chimeras (PROTACs).
Introduction to Cereblon and Thalidomide Analogs
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The CRL4-CRBN complex, which also includes DDB1 and ROC1, is a key component of the ubiquitin-proteasome system, responsible for marking proteins for degradation. The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, bind to Cereblon was a seminal moment in the field of targeted protein degradation. These small molecules act as "molecular glues," altering the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of proteins not typically targeted by the native E3 ligase, known as neosubstrates.
This compound is a derivative of thalidomide designed for incorporation into heterobifunctional degraders like PROTACs. The 4-fluoro substitution on the phthalimide (B116566) ring is a common modification in the design of Cereblon ligands, and the N-methylation of the glutarimide (B196013) ring can influence binding and metabolic stability. These ligands are crucial components of PROTACs, where they serve to recruit the E3 ligase to a target protein of interest, leading to its degradation.
Quantitative Data for Cereblon Ligands
Table 1: Binding Affinity of Thalidomide Analogs to Cereblon
| Compound | Assay Type | Binding Constant (Value) | Binding Constant (Parameter) |
| Thalidomide | - | ~250 | Kd (nM) |
| (S)-Thalidomide | TR-FRET | 11.0 | IC50 (nM) |
| (R)-Thalidomide | TR-FRET | 200.4 | IC50 (nM) |
| Lenalidomide (B1683929) | TR-FRET | 8.9 | IC50 (nM) |
| Pomalidomide | TR-FRET | 6.4 | IC50 (nM) |
| Iberdomide | - | ~150 | IC50 (nM) |
Note: Binding affinities can vary based on experimental conditions and the specific protein constructs used.
The true utility of a Cereblon ligand within a PROTAC is measured by the degradation of the target protein. The following table includes data for "Anti-inflammatory agent 70" (HY-157570), a molecule synthesized using this compound, and "PROTAC IRAK4 degrader-1", which utilizes a thalidomide-based ligand.
Table 2: Degradation Potency of PROTACs Utilizing Thalidomide-Based Ligands
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Anti-inflammatory agent 70 (HY-157570) | TYK2 | - | 2.1 | >60 |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | - | >50% at 1 µM |
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a Cereblon ligand.
Experimental Workflow for PROTAC Evaluation
This diagram outlines a typical workflow for the discovery and characterization of a novel PROTAC.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the Cereblon protein by a test compound. A terbium (Tb)-labeled anti-tag antibody binds to a tagged Cereblon protein (donor), and a fluorescently labeled thalidomide analog (acceptor) binds to Cereblon's binding pocket. In the absence of a competitor, FRET occurs. A test compound that binds to Cereblon will displace the fluorescent tracer, leading to a decrease in the FRET signal.
Materials:
-
GST- or His-tagged recombinant human Cereblon (full-length or thalidomide-binding domain).
-
Tb-labeled anti-GST or anti-His antibody (donor).
-
Fluorescently labeled thalidomide analog (e.g., BODIPY-FL thalidomide) (acceptor).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).
-
384-well low-volume white plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add 2 µL of the test compound or vehicle control to the wells of the 384-well plate.
-
Prepare a mixture of the tagged Cereblon protein and the Tb-labeled antibody in assay buffer. Add 4 µL of this mixture to each well.
-
Prepare a solution of the fluorescently labeled thalidomide analog in assay buffer. Add 4 µL of this solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission and plot against the test compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR measures the real-time binding of an analyte (the Cereblon ligand) to a ligand (immobilized Cereblon protein) on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
Materials:
-
Recombinant human Cereblon protein.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Test compound (this compound).
-
Running buffer (e.g., HBS-EP+).
-
SPR instrument.
Procedure:
-
Immobilize the Cereblon protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain k_on, k_off, and K_D values.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat changes associated with a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. The resulting binding isotherm can be used to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant Cereblon protein.
-
Test compound (this compound).
-
Dialysis buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
Integrate the heat peaks and plot against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.
Western Blotting for Cellular Protein Degradation
Principle: This method quantifies the amount of a target protein in cells following treatment with a PROTAC. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.
Materials:
-
Cell line of interest.
-
PROTAC containing this compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using ECL and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable chemical entity for the construction of Cereblon-recruiting PROTACs. While direct biophysical characterization of its binding to Cereblon is not widely published, the extensive data available for its parent compound, thalidomide, and other key analogs provides a strong basis for its use in targeted protein degradation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize novel PROTACs incorporating this and similar Cereblon ligands, enabling the advancement of this transformative therapeutic modality. Future studies are warranted to fully elucidate the specific binding kinetics and thermodynamic profile of this compound to further refine its application in drug design.
N-Me-Thalidomide 4-fluoride as a PROTAC Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technology leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. N-Me-Thalidomide 4-fluoride has emerged as a valuable moiety for engaging the Cereblon (CRBN) E3 ligase, a widely exploited ligase in PROTAC design. This technical guide provides an in-depth overview of the discovery and application of this compound as a PROTAC component, with a focus on its use in the development of degraders for the Stimulator of Interferon Genes (STING) protein.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.
This compound as a CRBN Ligand
This compound is a derivative of thalidomide, a well-known immunomodulatory drug that was later discovered to bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The fluorine substitution at the 4-position of the phthalimide (B116566) ring serves as a versatile chemical handle for linker attachment via nucleophilic aromatic substitution (SNAr) reactions, facilitating the synthesis of PROTACs. The N-methylation of the glutarimide (B196013) ring can modulate physicochemical properties and binding interactions.
Application in STING Degradation
The STING pathway is a crucial component of the innate immune system. However, its aberrant activation is implicated in various autoimmune and inflammatory diseases. Targeted degradation of STING using PROTACs represents a promising therapeutic strategy. Researchers have developed STING-degrading PROTACs by linking a STING inhibitor to a CRBN ligand.
A notable example involves the development of STING-targeting PROTACs, SP22 and SP23, which utilize a derivative of the STING inhibitor C-170 and a pomalidomide-based CRBN ligand. While the primary literature cited for this application uses pomalidomide, the synthetic principles and experimental methodologies are directly applicable to PROTACs employing this compound.
Quantitative Data
The following table summarizes the degradation potency of the STING-targeting PROTACs SP22 and SP23 in THP-1 cells.
| Compound | Target Protein | Cell Line | DC |
| SP22 | STING | THP-1 | 9.2[1][2] |
| SP23 | STING | THP-1 | 3.2[1][2] |
Table 1: In vitro degradation data for STING-targeting PROTACs.
Experimental Protocols
Synthesis of this compound based PROTACs
The synthesis of a PROTAC involves the separate synthesis of the target-binding ligand with a linker attachment point, the E3 ligase ligand with a compatible linker, and their subsequent conjugation. The following is a generalized protocol for the synthesis of a PROTAC utilizing this compound.
Step 1: Synthesis of this compound with a Linker Precursor
-
Synthesis of 4-Fluorophthalic Anhydride (B1165640): 4-Fluorophthalic acid is refluxed with acetic anhydride. Upon cooling, the product crystallizes and is collected by filtration.
-
Condensation with 3-Amino-N-methyl-2,6-piperidinedione: 4-Fluorophthalic anhydride is reacted with 3-amino-N-methyl-2,6-piperidinedione hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like acetic acid under reflux. The product, this compound, precipitates upon cooling and is collected by filtration.
-
Linker Attachment: The fluorine atom on this compound is displaced by a nucleophilic amine on a linker precursor (e.g., a Boc-protected diamine) via an S
NAr reaction in a polar aprotic solvent such as DMSO.
Step 2: Synthesis of the Target-Binding Ligand with a Linker
The target-binding ligand is synthesized with a functional group (e.g., a carboxylic acid or an amine) suitable for amide bond formation with the linker attached to the E3 ligase ligand.
Step 3: PROTAC Assembly
The linker-modified this compound and the linker-modified target-binding ligand are coupled using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF. The final PROTAC is then purified by chromatography.
Western Blotting for STING Degradation
This protocol details the assessment of STING protein degradation in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate THP-1 cells at a suitable density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat the cells with varying concentrations of the STING-targeting PROTAC or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STING protein levels to the loading control.
-
Calculate the percentage of STING degradation relative to the vehicle-treated control.
-
Determine the DC
50value by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
-
In Vivo Cisplatin-Induced Acute Kidney Injury Model
This protocol describes the evaluation of a STING-targeting PROTAC's efficacy in a mouse model of acute kidney injury.
-
Animal Husbandry:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Divide the mice into several groups: a vehicle control group, a cisplatin-only group, and cisplatin (B142131) + PROTAC treatment groups at different doses.
-
-
Drug Administration:
-
Administer the PROTAC or vehicle intraperitoneally (i.p.) for a specified number of days.
-
On a designated day, induce acute kidney injury by a single i.p. injection of cisplatin (e.g., 20 mg/kg).
-
-
Monitoring and Sample Collection:
-
Monitor the body weight of the mice daily.
-
At a specified time point after cisplatin injection (e.g., 72 hours), collect blood samples via cardiac puncture for serum analysis (BUN and creatinine).
-
Euthanize the mice and harvest the kidneys for histopathological analysis (H&E and PAS staining) and protein extraction for Western blotting.
-
-
Data Analysis:
-
Analyze serum BUN and creatinine (B1669602) levels to assess kidney function.
-
Score kidney tissue sections for tubular injury.
-
Perform Western blot analysis on kidney lysates to measure STING protein levels and markers of inflammation and apoptosis.
-
Visualizations
References
An In-depth Technical Guide to N-Me-Thalidomide 4-fluoride for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs have been extensively used to recruit the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on a specific derivative, N-Me-Thalidomide 4-fluoride, providing a comprehensive overview of its role as a synthetic intermediate in the development of targeted protein degraders.
This compound is a crucial building block in the synthesis of novel PROTACs. Notably, it has been utilized in the creation of anti-inflammatory agents that target the Stimulator of Interferon Genes (STING) protein.[1] The N-methylation on the glutarimide (B196013) ring is a critical structural feature. While thalidomide and its analogs like pomalidomide (B1683931) bind to CRBN, N-methylation of the glutarimide nitrogen abrogates this binding. Consequently, molecules containing the N-methylated thalidomide moiety do not recruit CRBN and can serve as negative controls in protein degradation studies. However, this compound's primary utility lies in its role as a synthetic precursor, where subsequent chemical modifications can yield a CRBN-recruiting moiety in the final PROTAC molecule.
This guide will provide detailed information on the synthesis, mechanism of action, and application of this compound in the context of TPD, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.
Core Concepts and Mechanism of Action
The fundamental principle of PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide and its derivatives act as molecular glues that bind to CRBN, a substrate receptor of the CRL4 (Cullin-4-RING E3 ligase) complex, altering its substrate specificity to recognize and ubiquitinate neosubstrates.
In the context of PROTACs, a thalidomide analog serves as the E3 ligase-recruiting ligand. This is connected via a linker to a ligand that binds to the protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.
The "N-Me" in this compound signifies methylation on the nitrogen of the glutarimide ring. This modification sterically hinders the interaction with the hydrophobic pocket of the CRBN thalidomide-binding domain, thus preventing the recruitment of the E3 ligase. Therefore, this compound itself is not a CRBN ligand but a versatile chemical intermediate. It can be de-methylated or otherwise modified during the synthesis of a PROTAC to generate a final molecule with CRBN-binding capabilities.
The 4-fluoro substitution on the phthalimide (B116566) ring provides a reactive site for linker attachment via nucleophilic aromatic substitution (SNAr), making it a valuable synthon for PROTAC development.
Quantitative Data
While specific binding affinity data for this compound to CRBN is not available, as it is designed not to bind, the following tables provide relevant quantitative data for a PROTAC synthesized using a derivative of this compound and for related thalidomide analogs to offer a comparative perspective.
Table 1: Degradation Efficiency of STING PROTAC SP23
The PROTAC SP23, an anti-inflammatory agent, was synthesized using a pomalidomide-based CRBN ligand. The degradation efficiency of SP23 against its target, STING, is summarized below.[1][2]
| Compound | Target Protein | Cell Line | DC50 (μM) | Dmax (%) |
| SP23 | STING | THP-1 | 3.2 | >90 |
Table 2: CRBN Binding Affinities of Thalidomide Analogs
This table presents the binding affinities of common thalidomide-based CRBN ligands. N-methylation of the glutarimide moiety, as in N-Me-Pomalidomide, significantly reduces or abolishes CRBN binding.
| Compound | CRBN Binding Assay | IC50 / Kd |
| Thalidomide | Competitive Binding | ~2 μM (IC50) |
| Pomalidomide | Competitive Binding | ~2 μM (IC50) |
| N-Me-Pomalidomide | CRBN Engagement | No significant binding |
Experimental Protocols
Synthesis of this compound
While the full detailed synthesis protocol from the primary literature is not publicly available, a general synthetic route can be inferred from standard organic chemistry principles and related syntheses. The synthesis would likely involve the reaction of 4-fluorophthalic anhydride (B1165640) with N-methyl-glutamine or a derivative, followed by cyclization.
A plausible synthetic approach is outlined below:
PROTAC-mediated Protein Degradation Assay (Western Blot)
This protocol describes a general method to assess the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
CRBN Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to CRBN in live cells.
1. Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a NanoLuc®-CRBN fusion protein.
-
Seed the transfected cells in a white, 96-well plate.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., a thalidomide-based PROTAC).
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ CRBN tracer to all wells.
3. Substrate Addition and Measurement:
-
Add the Nano-Glo® substrate to initiate the BRET reaction.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for CRBN.
Signaling Pathways and Logical Relationships
The mechanism of action of a thalidomide-based PROTAC involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Conclusion
This compound is a valuable synthetic intermediate in the field of targeted protein degradation. Its key features—the CRBN-binding-abrogating N-methyl group and the linker-compatible 4-fluoro substitution—make it an important tool for the synthesis of novel PROTACs and corresponding negative controls. Understanding the specific role of this and similar molecules, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design and development of the next generation of protein-degrading therapeutics. This guide provides a foundational resource for researchers to leverage this compound and related compounds in their pursuit of innovative therapies for a wide range of diseases.
References
Preliminary Studies of Thalidomide Analogs in Neurodegenerative Disease Models: A Technical Overview
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Guide on the Preclinical Evaluation of Thalidomide (B1683933) Analogs in Neurodegenerative Diseases
While a specific in-depth guide on "N-Me-Thalidomide 4-fluoride" is not feasible due to the absence of published preliminary studies in neurodegenerative disease models, this document provides a comprehensive overview of the core principles, methodologies, and signaling pathways relevant to the study of thalidomide and its analogs in this context. The information herein is synthesized from available research on related compounds and provides a foundational framework for professionals in the field.
"this compound" is identified as a ligand for the E3 ligase cereblon, primarily utilized in the synthesis of anti-inflammatory agents and in proteolysis-targeting chimera (PROTAC) technology.[1][2][3][4] Its direct application and testing in neurodegenerative disease models have not been detailed in the accessible scientific literature. This guide, therefore, focuses on the broader class of thalidomide analogs, for which a more substantial body of preclinical data exists.
Core Concept: Targeting Neuroinflammation with Thalidomide Analogs
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][6] A key mediator of this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α).[6][7] Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their primary therapeutic effect by inhibiting TNF-α production.[5][7] This is achieved post-transcriptionally by binding to the 3'-untranslated region (3'-UTR) of TNF-α mRNA, leading to its destabilization and subsequent degradation.[5][6]
A pivotal breakthrough in understanding the mechanism of IMiDs was the discovery of cereblon (CRBN) as a primary target.[5][8] Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[8][9] The binding of a thalidomide analog to cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[8] This mechanism is central to both the therapeutic effects and the adverse side effects of these compounds.[5][10]
Key Signaling Pathways
The therapeutic potential of thalidomide analogs in neurodegenerative diseases is attributed to their modulation of several key signaling pathways.
TNF-α Signaling Pathway
The primary anti-inflammatory effect of thalidomide analogs is the downregulation of TNF-α. This pathway is a central driver of neuroinflammation.
Caption: TNF-α signaling pathway and the inhibitory action of thalidomide analogs.
Cereblon-Mediated Protein Degradation
The interaction of thalidomide analogs with the CRL4-CRBN E3 ligase complex is crucial for their immunomodulatory and other biological activities.
Caption: Cereblon-mediated protein degradation pathway induced by thalidomide analogs.
Experimental Protocols in Preclinical Neurodegenerative Disease Models
The evaluation of thalidomide analogs in neurodegenerative disease models typically involves a combination of in vitro and in vivo experiments.
In Vitro Assays
-
Cell Culture Models: Primary neurons, microglia, astrocytes, or immortalized cell lines (e.g., SH-SY5Y) are used. For disease-specific models, cells may be treated with toxins (e.g., MPP+ for Parkinson's) or express disease-related mutant proteins.
-
TNF-α Inhibition Assay:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treat the cells with various concentrations of the thalidomide analog.
-
Measure TNF-α levels in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Neuroprotection Assay:
-
Culture neuronal cells.
-
Induce neurotoxicity using agents like beta-amyloid (Aβ) oligomers, 6-hydroxydopamine (6-OHDA), or glutamate.
-
Co-treat the cells with the thalidomide analog.
-
Assess cell viability using assays such as MTT or LDH release.
-
-
Western Blot Analysis: To quantify the levels of key proteins in signaling pathways (e.g., phosphorylated NF-κB, Ikaros, Aiolos) following treatment with the thalidomide analog.
In Vivo Animal Models
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress mutant human amyloid precursor protein (APP) and/or presenilin-1 (PS1), such as APP/PS1 or 5XFAD mice, are commonly used.[11][12]
-
Parkinson's Disease Models:
-
General Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]
- 5. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel, thalidomide-like, non-cereblon binding drug tetrafluorobornylphthalimide mitigates inflammation and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term treatment of thalidomide ameliorates amyloid-like pathology through inhibition of β-secretase in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Neuroprotective effect of thalidomide on MPTP-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson’s Disease [frontiersin.org]
Understanding the structure-activity relationship of N-Me-Thalidomide 4-fluoride
An In-depth Technical Guide on the Structure-Activity Relationship of N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, a key ligand used for engaging the E3 ligase Cereblon (CRBN). While direct and extensive literature on this specific analog is limited, this document extrapolates from foundational knowledge of thalidomide (B1683933) and its derivatives to provide a comprehensive understanding of its core components, mechanism of action, and the methodologies used for its evaluation. This compound serves as a crucial chemical probe and a building block for developing more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Introduction: Thalidomide and the Rise of Cereblon Modulators
Thalidomide, a molecule with a complex history, consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring.[4][5] Its therapeutic and teratogenic effects are primarily mediated through its binding to Cereblon (CRBN).[6][7] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[7][8] The binding of thalidomide or its analogs—known as Immunomodulatory imide Drugs (IMiDs)—alters the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" not typically targeted by this ligase.[6][9]
This mechanism has paved the way for the development of novel therapeutics, including PROTACs, which leverage CRBN ligands to degrade specific proteins of interest. This compound represents a key analog developed to refine the properties of the core thalidomide scaffold. The strategic addition of a methyl group to the glutarimide ring and a fluorine atom to the phthalimide ring is intended to modulate its physicochemical properties, binding affinity, and metabolic stability.
Core Structure-Activity Relationships (SAR)
The biological activity of thalidomide analogs is highly dependent on their chemical structure. Both the phthalimide and glutarimide moieties are essential for activity, though modifications to these rings can be tolerated and are often used to fine-tune the molecule's properties.[5][10]
The Glutarimide Ring and N-Methylation
The glutarimide ring is crucial for the interaction with CRBN. The N-alkylation of this ring, as seen in this compound, can have several effects:
-
Physicochemical Properties: N-alkylation, such as methylation, can increase the lipophilicity of the molecule. This modification may also decrease crystallinity and alter solubility compared to the parent compound.[11]
-
Metabolic Stability: The imide N-H bond in thalidomide is a potential site for metabolism. N-methylation can block this site, potentially increasing the metabolic stability and half-life of the compound. However, it is also possible for the methyl group to be metabolically removed, converting the analog back into a thalidomide-like structure in vivo.[4]
The Phthalimide Ring and 4-Position Fluorination
The phthalimide ring also plays a critical role in CRBN binding and overall activity. The introduction of fluorine at the 4-position is a key modification with significant implications:
-
Enhanced Biological Activity: Fluorination of the phthalimide ring has been shown to enhance the anti-angiogenic properties of thalidomide analogs.[12][13] Studies on tetrafluorinated analogs, in particular, show a strong beneficial effect on the ability to inhibit angiogenesis.[13][14] While this compound is mono-fluorinated, this suggests that even single fluorine additions can positively modulate activity.
-
Improved Pharmacokinetics: The introduction of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.[15] Fluorine's high electronegativity can also influence the electronic properties of the ring system, potentially modulating binding interactions with CRBN.[15]
-
CRBN Binding: Studies have shown a correlation between fluorination and CRBN binding affinity, suggesting that this modification can directly impact the primary molecular interaction.[12]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is presumed to follow the established mechanism of action for thalidomide analogs. It binds to the thalidomide-binding domain of CRBN, inducing a conformational change that recruits neosubstrates for degradation.
Quantitative Data: Binding Affinities of Thalidomide Analogs
| Compound | Assay Type | Binding Affinity (KD or Ki) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (KD) | [7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (KD) | [7] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (KD) | [7] |
| Tetrafluoro-thalidomide | Microscale Thermophoresis (MST) | ~1.3 µM (Ki) | [13] |
| Thalidomide | Microscale Thermophoresis (MST) | ~1.9 µM (Ki) | [13] |
Experimental Protocols
The evaluation of thalidomide analogs involves a series of standardized biochemical and cell-based assays to determine their binding affinity, biological activity, and mechanism of action.
Cereblon Binding Assay (Microscale Thermophoresis - MST)
This method measures the affinity of a ligand to a target protein by detecting changes in the thermophoretic behavior of the fluorescently labeled protein upon ligand binding.[12]
Methodology:
-
Preparation: Recombinant Thalidomide-Binding Domain (TBD) of human CRBN (residues 319-425) is fluorescently labeled.
-
Reaction Mixture: A constant concentration of the labeled TBD is incubated with a serial dilution of the test compound (e.g., this compound) in a suitable buffer. A control with a known CRBN ligand is run in parallel.
-
Measurement: The samples are loaded into capillaries and subjected to a microscopic temperature gradient in an MST instrument.
-
Data Analysis: The change in fluorescence is measured and plotted against the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (KD).[12]
Cell Proliferation Assay (e.g., using CCK-8 or MTT)
This assay quantifies the anti-proliferative effects of the compound on cancer cell lines, such as multiple myeloma cells (e.g., MM.1S, RPMI-8226).[17][18]
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Reagent Incubation: A reagent like WST-8 (from CCK-8 kits) is added to each well and incubated for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the results are plotted against compound concentration to calculate the IC50 value.[17]
Western Blot for Neosubstrate Degradation
This technique is used to confirm that the compound's activity is mediated by CRBN-dependent degradation of known neosubstrates like Ikaros (IKZF1) or Aiolos (IKZF3).[17]
Methodology:
-
Cell Treatment: Relevant cells (e.g., MM.1S) are treated with the test compound at various concentrations and for different time points.
-
Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is determined using an assay like BCA.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH). Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity for the neosubstrate is quantified and normalized to the loading control to determine the extent of degradation.
Logical SAR Summary and Conclusion
The structure of this compound is a logical evolution of the thalidomide scaffold, designed to enhance its drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of N-Me-Thalidomide 4-fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential in vitro assays for the preclinical evaluation of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. As a derivative of thalidomide (B1683933), its biological activities are presumed to be mediated, at least in part, through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document outlines detailed experimental protocols for assessing its cytotoxic, anti-angiogenic, and anti-inflammatory properties. Furthermore, it includes templates for data presentation and visual diagrams of key signaling pathways and experimental workflows to facilitate a thorough investigation of this compound's therapeutic potential. While specific experimental data for this compound is not yet widely published, this guide establishes a robust framework for its in vitro characterization.
Introduction
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy in treating various cancers and inflammatory diseases. Their mechanism of action is primarily attributed to their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
This compound is a novel analog that incorporates a fluorine atom and a methyl group, modifications that can significantly alter the compound's physicochemical properties, binding affinity to CRBN, and downstream biological effects. A systematic in vitro evaluation is crucial to elucidate its pharmacological profile. This guide details the core assays required for this purpose.
Molecular Target and Mechanism of Action
This compound is classified as a ligand for the E3 ligase Cereblon.[1][2][3] The binding of thalidomide analogs to CRBN is the initiating event for their immunomodulatory, anti-angiogenic, and anti-proliferative effects. The proposed mechanism involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the this compound molecule, and a neo-substrate. This proximity induces the ubiquitination of the neo-substrate, marking it for degradation by the proteasome.
Figure 1: Proposed mechanism of action for this compound.
Data Presentation
Cytotoxicity Data
| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| HUVEC | MTT | 72 | |
| MM.1S | MTT | 72 | |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 72 |
Anti-Angiogenic Activity
| Assay Type | Cell Line | Concentration (µM) | % Inhibition of Tube Formation |
| Endothelial Tube Formation | HUVEC | 10 | |
| Endothelial Tube Formation | HUVEC | 50 | |
| Endothelial Tube Formation | HUVEC | 100 |
Anti-Inflammatory Activity
| Cell Type | Stimulant | Analyte | Concentration (µM) | % Inhibition of Analyte Secretion |
| PBMCs | LPS | TNF-α | 1 | |
| PBMCs | LPS | TNF-α | 10 | |
| PBMCs | LPS | TNF-α | 50 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of both endothelial and cancer cell lines.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel.
-
Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO2 incubator.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition relative to the vehicle control.
Anti-Inflammatory Activity: TNF-α Secretion Assay
This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Figure 3: Simplified LPS-induced TNF-α signaling pathway and potential inhibition point.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion compared to the LPS-stimulated vehicle control.
Conclusion
The in vitro evaluation of this compound requires a multi-faceted approach to characterize its biological activities. The protocols and data presentation formats outlined in this technical guide provide a standardized framework for assessing its cytotoxicity, anti-angiogenic, and anti-inflammatory potential. The generated data will be instrumental in understanding the structure-activity relationship of this novel thalidomide analog and will guide further preclinical and clinical development. Future studies should also include direct binding assays to determine the affinity of this compound for Cereblon and investigations into its effects on neo-substrate degradation.
References
Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Thalidomide 4-fluoride has emerged as a critical chemical probe and building block in the rapidly advancing field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a foundational component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics. This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its mechanism of action, relevant experimental data from closely related analogs, and detailed protocols for its utilization in a research setting.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by binding to Cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)[1]. This binding event modulates the substrate specificity of the E3 ligase, enabling the recruitment and subsequent ubiquitination of target proteins, known as neosubstrates. The polyubiquitinated neosubstrates are then recognized and degraded by the 26S proteasome. This "molecular glue" mechanism is the cornerstone of the therapeutic potential of thalidomide (B1683933) and its derivatives[1].
The introduction of a fluorine atom at the 4-position of the phthalimide (B116566) ring and a methyl group on the glutarimide (B196013) nitrogen can influence the binding affinity for CRBN and the subsequent recruitment of neosubstrates, although specific data for this compound is not extensively published. Research on similar fluorinated thalidomide analogs suggests that these modifications can alter the compound's physicochemical properties and biological activity[2].
Quantitative Data on Related Fluorinated Thalidomide Analogs
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related fluorinated thalidomide analogs provide valuable insights into their biological activities. The following tables summarize key findings for these related compounds.
Table 1: Anti-proliferative and Anti-angiogenic Activity of a Tetrafluorinated Thalidomide Analog (Compound 4 in the cited study)
| Cell Line | Assay | Concentration | Result | Citation |
| HUVEC | Proliferation (CCK-8) | 10 µM | >95% inhibition | [2] |
| MM1.S | Proliferation (CCK-8) | 10 µM | >95% inhibition | [2] |
| HUVEC | Endothelial Tube Formation | 100 µM | Active (inhibition %) not specified | [2] |
Table 2: Neosubstrate Degradation Profile of a Tetrafluorinated Thalidomide Analog (Compound 4 in the cited study)
| Neosubstrate | Cell Line | Concentration(s) | Result | Citation |
| IKZF3 | MM1.S, HuH6 | 0.1 µM, 1.0 µM, 10 µM | No degradation observed | [2] |
| CK1α | MM1.S, HuH6 | Not specified | No degradation observed | [2] |
| GSPT1 | MM1.S, HuH6 | Not specified | No degradation observed | [2] |
| SALL4 | MM1.S, HuH6 | Not specified | No degradation observed | [2] |
Note: The cited study suggests that the anti-angiogenic effects of this particular fluorinated analog may not be mediated through the degradation of these common neosubstrates[2].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Cereblon Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compound (this compound)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the fluorescent tracer at its predetermined optimal concentration to all wells.
-
Add the serially diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells.
-
Initiate the binding reaction by adding purified CRBN protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Neosubstrate Degradation Assay (Western Blot)
This protocol is for assessing the ability of this compound to induce the degradation of specific neosubstrates in a cellular context.
Materials:
-
Human cell line expressing the target neosubstrate (e.g., MM.1S for IKZF1/3, HuH7 for SALL4)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target neosubstrate and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target neosubstrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Synthesis of a PROTAC using this compound
This generalized protocol outlines the steps for conjugating this compound to a linker for subsequent attachment to a target protein ligand.
Materials:
-
This compound
-
A bifunctional linker with a nucleophilic group (e.g., an amine) and a functional group for attachment to the target ligand (e.g., a carboxylic acid or alkyne)
-
A suitable aprotic polar solvent (e.g., DMSO, DMF)
-
A non-nucleophilic base (e.g., DIPEA)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the bifunctional linker and the non-nucleophilic base to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-120°C) and stir for several hours to overnight, monitoring the reaction progress by LC-MS. The nucleophilic amine on the linker will displace the fluoride (B91410) at the 4-position of the phthalimide ring via nucleophilic aromatic substitution (SNAr).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the resulting N-Me-Thalidomide-linker conjugate using preparative HPLC.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
-
The functionalized end of the linker can then be used for conjugation to the target protein ligand using appropriate coupling chemistry.
Visualizing the Molecular Logic
To better understand the processes involved, the following diagrams illustrate key workflows and signaling pathways.
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Signaling pathway of CRBN-mediated degradation.
Conclusion
This compound is a valuable tool for researchers in the field of chemical biology and drug discovery. Its role as a CRBN ligand enables the development of novel strategies for targeted protein degradation. While specific data on this particular derivative remains to be fully elucidated in the public domain, the foundational knowledge of thalidomide and its analogs, coupled with the detailed experimental protocols provided herein, offers a solid framework for its application in basic research. As the field of targeted protein degradation continues to expand, the utility of well-characterized chemical probes like this compound will undoubtedly grow, paving the way for new therapeutic interventions.
References
Methodological & Application
Synthesis of N-Me-Thalidomide 4-fluoride PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing N-Me-Thalidomide 4-fluoride as the E3 ligase ligand for Cereblon (CRBN).[3][4] The 4-fluoro substitution on the phthalimide (B116566) ring serves as a versatile anchor point for linker attachment via nucleophilic aromatic substitution (SNAr).[5][6] The N-methylation of the glutarimide (B196013) ring can influence binding affinity and other pharmacological properties.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for an this compound PROTAC involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its degradation. The following diagram illustrates this process.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Protein Degradation Induced by N-Me-Thalidomide 4-fluoride PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which then tags the POI with ubiquitin molecules.[3][4][5] The cell's proteasome recognizes this polyubiquitin (B1169507) tag and subsequently degrades the target protein.[3][5][6]
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] CRBN is a substrate receptor within the Cullin-4 RING E3 ligase (CRL4) complex.[9][10] By incorporating this compound into a PROTAC, researchers can direct the potent CRL4-CRBN machinery to degrade a specific POI, offering a powerful strategy for therapeutic intervention against proteins previously considered "undruggable".[4][11]
This document provides a detailed protocol for using Western blot analysis to observe and quantify the degradation of a target protein following treatment with a PROTAC synthesized using this compound.
Mechanism of Action
A PROTAC utilizing this compound operates by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of targeting.[4][6]
-
Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target POI and the CRBN E3 ligase, forming a transient ternary complex.[3][12]
-
Ubiquitination: The proximity induced by the ternary complex allows the CRL4-CRBN E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][13]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. scienceopen.com [scienceopen.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. cellgs.com [cellgs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of CRBN with N-Me-Thalidomide 4-fluoride Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^) and a primary target of thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs).[1][2][3][4][5] These small molecules function as "molecular glues," inducing the proximity of CRBN to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This mechanism is central to the therapeutic effects of IMiDs in treating various cancers, including multiple myeloma.[2] The development of chemical probes based on the thalidomide scaffold is crucial for studying CRBN biology, identifying novel neosubstrates, and developing new therapeutic agents.[6][7]
This document provides detailed application notes and protocols for the immunoprecipitation of CRBN using N-Me-Thalidomide 4-fluoride based probes. These probes can be utilized to study CRBN engagement, pull down the CRBN complex, and identify interacting proteins in a cellular context.
Signaling Pathway of the CRL4^CRBN^ E3 Ligase Complex
The CRL4^CRBN^ E3 ubiquitin ligase complex plays a pivotal role in protein homeostasis by targeting specific proteins for degradation. The core complex consists of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1).[2][5] CRBN acts as the substrate receptor, providing specificity to the complex. In the presence of a molecular glue like a thalidomide analog, the surface of CRBN is remodeled, creating a new binding interface for neosubstrates that are not typically recognized by the ligase.[3][5] This induced ternary complex formation between CRBN, the molecular glue, and the neosubstrate leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.
Caption: CRL4-CRBN E3 Ligase Signaling Pathway.
Quantitative Data: Binding Affinities of Thalidomide Analogs to CRBN
The binding affinity of thalidomide analogs to CRBN is a critical parameter for their function as molecular glues. Various biophysical and cellular assays have been developed to quantify this interaction. The table below summarizes reported IC50 values for the binding of different thalidomide analogs to CRBN.
| Compound | Assay Type | CRBN Construct | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | His-cereblon | 22.4 | [8] |
| Lenalidomide | TR-FRET | His-cereblon | 8.9 | [8] |
| Pomalidomide | TR-FRET | His-cereblon | 6.4 | [8] |
| (S)-thalidomide | TR-FRET | His-cereblon | 9.6 - 16.9 | [8] |
| (R)-thalidomide | TR-FRET | His-cereblon | 124.5 - 394.0 | [8] |
| Thalidomide | FP | DDB1-CRBN | 404.6 | [8] |
| Lenalidomide | FP | DDB1-CRBN | 296.9 | [8] |
| Pomalidomide | FP | DDB1-CRBN | 264.8 | [8] |
Note: Data for this compound is not explicitly available in the provided search results. The presented data for closely related thalidomide analogs serves as a reference.
Experimental Workflow for Immunoprecipitation
The general workflow for the immunoprecipitation of CRBN using an this compound based probe involves cell lysis, incubation with the probe to allow for target engagement, immunoprecipitation of the CRBN-probe complex, and subsequent analysis by western blotting or mass spectrometry.
Caption: Immunoprecipitation Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Cell Lysis
This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: Immunoprecipitation of CRBN
This protocol details the immunoprecipitation of CRBN using an this compound based probe. This can be performed with an antibody against endogenous CRBN or against a tag if using cells expressing tagged CRBN.
Materials:
-
Whole-cell lysate (from Protocol 1)
-
This compound probe (stock solution in DMSO)
-
Anti-CRBN antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer (e.g., 1x Laemmli sample buffer for western blotting, or a non-denaturing elution buffer for mass spectrometry)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Probe Incubation:
-
Dilute the whole-cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Add the this compound probe to the lysate at the desired final concentration. As a control, add an equivalent volume of DMSO to a separate aliquot of lysate.
-
Incubate on a rotating platform for 1-2 hours at 4°C to allow for target engagement.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-CRBN antibody or anti-tag antibody to the lysate. The optimal antibody concentration should be determined empirically.
-
Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotating platform for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
For analysis by western blotting, resuspend the beads in 20-40 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
For analysis by mass spectrometry, elute the proteins using a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize the eluate immediately.
-
Protocol 3: Western Blot Analysis
This protocol describes the detection of immunoprecipitated CRBN and its co-precipitated proteins by western blotting.
Materials:
-
Eluted protein samples (from Protocol 2)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, antibodies against expected interacting proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Load the eluted protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an appropriate imaging system.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers interested in studying the immunoprecipitation of CRBN using this compound based probes. These methods are foundational for investigating the CRBN interactome, validating neosubstrates, and elucidating the mechanism of action of novel molecular glues. Careful optimization of experimental conditions, such as probe and antibody concentrations, is recommended to achieve the best results.
References
- 1. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon [dash.harvard.edu]
- 7. Selective degradation-inducing probes for studying cereblon (CRBN) biology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry for the Identification of Neosubstrates of N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933), a molecule known for its potent immunomodulatory and anti-cancer activities.[1] Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[2] They mediate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and novel protein targets, leading to the ubiquitination and subsequent proteasomal degradation of these "neosubstrates."[3][4][5] This targeted protein degradation is the primary mechanism behind their therapeutic effects.[4][5] The identification of these neosubstrates is crucial for understanding the therapeutic efficacy and potential off-target effects of new thalidomide analogs like this compound.
Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for the global identification and quantification of protein abundance changes within a cell, making it an ideal technology for discovering neosubstrates of molecular glues.[6][7] This application note provides detailed protocols for utilizing mass spectrometry to identify the neosubstrates of this compound. While specific quantitative data for this compound is not yet publicly available, this document outlines the established workflows and presents representative data from studies on closely related thalidomide analogs.
Signaling Pathway
This compound, like other thalidomide analogs, is expected to bind to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This binding event alters the substrate specificity of the complex, creating a new binding surface for neosubstrate proteins. The CRL4^CRBN^ complex then polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of this compound.
Experimental Workflows
The identification of neosubstrates typically involves treating cells with the compound of interest and a control (e.g., DMSO), followed by quantitative proteomics to identify proteins with decreased abundance. Two common and powerful approaches are global proteomics using Data-Independent Acquisition Mass Spectrometry (DIA-MS) and targeted enrichment via Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Experimental workflows for neosubstrate identification.
Quantitative Data Summary
While specific data for this compound is not available, the following tables represent the types of quantitative data that can be generated from proteomics experiments with thalidomide analogs. This data is derived from published studies on compounds like lenalidomide (B1683929) and pomalidomide.[4][8][9]
Table 1: Representative Neosubstrates of Thalidomide Analogs Identified by Mass Spectrometry
| Neosubstrate | Function | Fold Change (Drug vs. Control) | p-value | Reference Cell Line |
| IKZF1 (Ikaros) | Transcription factor | -4.5 | < 0.001 | MM.1S |
| IKZF3 (Aiolos) | Transcription factor | -5.2 | < 0.001 | MM.1S |
| ZFP91 | Zinc finger protein | -2.8 | < 0.01 | Kelly |
| SALL4 | Transcription factor | -3.1 | < 0.01 | hES |
| GSPT1 | Translation termination factor | -2.5 | < 0.05 | NB-4 |
| RAB28 | Small GTPase | -2.1 | < 0.05 | Huh-7 |
Note: The fold changes and p-values are illustrative and based on representative data from multiple studies on different thalidomide analogs.[4][8][9]
Table 2: Example of AP-MS Data for CRBN Interactors with Pomalidomide Treatment
| Interacting Protein | Function | Spectral Counts (DMSO) | Spectral Counts (Pomalidomide) |
| DDB1 | E3 ligase component | 150 | 155 |
| CUL4A | E3 ligase component | 120 | 128 |
| IKZF1 | Neosubstrate | 5 | 85 |
| IKZF3 | Neosubstrate | 3 | 92 |
| ZFP91 | Neosubstrate | 2 | 45 |
Note: Spectral counts are illustrative and represent the relative abundance of proteins co-immunoprecipitated with CRBN.
Experimental Protocols
The following are detailed protocols for the key experiments involved in identifying neosubstrates using mass spectrometry.
Protocol 1: Cell Lysis and Protein Preparation for Global Proteomics
This protocol is adapted from established methods for preparing samples for Tandem Mass Tag (TMT) labeling and LC-MS/MS analysis.[10]
Materials:
-
Cell lines (e.g., MM.1S, HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 8 M urea (B33335), 50 mM NaCl, 50 mM EPPS pH 8.5, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail
-
TCEP (tris(2-carboxyethyl)phosphine)
-
DTT (dithiothreitol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Trypsin (mass spectrometry grade)
-
LysC (mass spectrometry grade)
Procedure:
-
Cell Treatment: Culture cells to the desired confluence. Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 5 hours).
-
Cell Harvest: Harvest cells by centrifugation, wash twice with ice-cold PBS, and snap-freeze the cell pellets in liquid nitrogen.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Homogenize the lysate by passing it through a 21-gauge needle 20 times.
-
Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Reduce the protein sample by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.
-
Alkylate by adding iodoacetamide to a final concentration of 15 mM and incubating for 45 minutes at room temperature in the dark.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature in the dark.
-
-
Protein Precipitation:
-
Take 200 µg of protein from each sample and adjust the volume to 150 µL with LC-MS grade water.
-
Add 600 µL of methanol, vortex, then add 150 µL of chloroform, vortex, and finally add 450 µL of LC-MS grade water and vortex.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Aspirate the upper aqueous phase.
-
Wash the protein pellet by adding 450 µL of methanol and centrifuging at 14,000 x g for 5 minutes.
-
Aspirate the supernatant and air-dry the protein pellet.
-
-
Protein Digestion:
-
Resuspend the dried protein pellet in 30 µL of 4 M urea, 50 mM HEPES pH 7.4.
-
Dilute the urea to <1 M by adding 100 µL of 200 mM EPPS pH 8.0.
-
Add LysC (1:50 enzyme-to-protein ratio) and digest for 12 hours at room temperature.
-
Dilute the sample by half with 200 mM EPPS pH 8.0 to <0.5 M urea.
-
Add trypsin (1:50 enzyme-to-protein ratio) and digest for 6 hours at 37°C.
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Sample ready for LC-MS/MS analysis.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the immunoprecipitation of a tagged CRBN to identify interacting neosubstrates in the presence of this compound.[11][12][13]
Materials:
-
Cell line expressing epitope-tagged CRBN (e.g., FLAG-CRBN)
-
This compound
-
DMSO (vehicle control)
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail
-
Anti-FLAG M2 magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 0.1 M glycine-HCl pH 3.5 or 3x FLAG peptide
-
Neutralization Buffer: 1 M Tris-HCl pH 8.0
-
Ammonium (B1175870) bicarbonate (50 mM)
-
DTT
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Treatment and Lysis:
-
Treat FLAG-CRBN expressing cells with this compound or DMSO as described in Protocol 1.
-
Lyse the cells in ice-cold IP Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG magnetic beads by washing them three times with IP Lysis Buffer.
-
Add the cell lysate (e.g., 1-2 mg of total protein) to the equilibrated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Option A (Acid Elution): Elute the protein complexes by incubating the beads with Elution Buffer for 10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
-
Option B (Peptide Competition): Elute by incubating the beads with 3x FLAG peptide in Wash Buffer for 30 minutes at room temperature.
-
-
Sample Preparation for MS:
-
In-solution digestion: Reduce, alkylate, and digest the eluted proteins as described in Protocol 1, steps 6 and 8.
-
On-bead digestion:
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to 10 mM and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add iodoacetamide to 20 mM, then incubate for 30 minutes in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
-
Peptide Cleanup: Desalt the peptides using a C18 SPE cartridge.
-
Sample ready for LC-MS/MS analysis.
Conclusion
The application of mass spectrometry-based proteomics provides a robust and unbiased approach for the identification of neosubstrates of this compound. The detailed protocols provided herein for both global proteomics and affinity purification-mass spectrometry serve as a comprehensive guide for researchers in drug development and chemical biology. While specific data for this compound is yet to be published, the established methodologies and the understanding of the mechanism of action of related thalidomide analogs provide a strong foundation for these investigations. The identification of its specific neosubstrates will be instrumental in elucidating the therapeutic potential and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. axial.substack.com [axial.substack.com]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Sample preparation TMT LC-MS3 mass spectrometry [bio-protocol.org]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in Response to N-Me-Thalidomide 4-fluoride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). As part of the growing class of targeted protein degraders and immunomodulatory drugs (IMiDs), understanding its effect on cell viability is crucial for preclinical research and drug development. This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Mechanism of Action Overview
Thalidomide and its analogs, including this compound, exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The degradation of these neosubstrates, which can include transcription factors essential for cancer cell survival and proliferation, can ultimately lead to cell cycle arrest and apoptosis. The general signaling pathway involves the activation of caspases and the downregulation of pro-survival pathways like NF-κB.[1]
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table provides representative data for thalidomide and its other fluorinated analogs on various cancer cell lines. This data, obtained from MTT or similar cell viability assays, can serve as a reference for designing experiments with this compound. Researchers should determine the IC50 values for their specific cell line of interest.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Thalidomide | Capan-2 | MTT | 72 | >100 | [2] |
| Thalidomide | SW1990 | MTT | 72 | ~50 | [2] |
| Fluorinated Thalidomide Analog | Multiple Myeloma | Annexin V | 48 | Potent activity | [3][4] |
| Thalidomide Derivative (TC11) | KMM1 | Not Speficied | Not Specified | 7 | [5] |
| Thalidomide Derivative (TC13) | KMM1 | Not Specified | Not Specified | 5 | [5] |
| Thalidomide | T24 (Bladder) | MTT | 48 | ~200 | [6] |
| Thalidomide Analog (4) | hPBMC | Not Specified | Not Specified | Non-cytotoxic | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound against a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., multiple myeloma, pancreatic cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Putative signaling pathway of this compound.
References
- 1. Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
- 4. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by N-Me-Thalidomide 4-fluoride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating this ligand can effectively recruit CRBN to a specific POI, leading to its degradation and subsequent cellular responses, including the induction of apoptosis. A notable example is the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in various inflammatory diseases and cancers. Degradation of IRAK4 has been shown to trigger an apoptotic response in cancer cells.[1]
This document provides detailed application notes and protocols for analyzing the apoptotic effects of this compound-based PROTACs using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. Dual staining with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathway
The degradation of a target protein by an this compound PROTAC initiates a cascade of events culminating in apoptosis. The general mechanism involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of the target protein can disrupt critical cell survival pathways, leading to the activation of the apoptotic cascade, often involving the activation of caspases.
Experimental Workflow
The overall workflow for analyzing apoptosis induced by this compound PROTACs involves cell culture and treatment, followed by staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a flow cytometry analysis of a cancer cell line (e.g., OCI-LY10) treated with an this compound PROTAC targeting IRAK4.
Table 1: Percentage of Apoptotic Cells after 24-hour Treatment
| Treatment Group | Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| PROTAC | 10 | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| PROTAC | 100 | 55.1 ± 4.2 | 28.7 ± 2.8 | 16.2 ± 2.3 |
| PROTAC | 1000 | 20.3 ± 3.9 | 45.6 ± 4.1 | 34.1 ± 3.5 |
Table 2: Time-Course Analysis of Apoptosis with 100 nM PROTAC
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 12 | 78.4 ± 2.9 | 15.2 ± 1.9 | 6.4 ± 0.9 |
| 24 | 55.1 ± 4.2 | 28.7 ± 2.8 | 16.2 ± 2.3 |
| 48 | 30.7 ± 5.1 | 35.4 ± 3.7 | 33.9 ± 4.6 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., OCI-LY10)
-
Complete cell culture medium
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of the this compound PROTAC and a vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
References
Application Notes and Protocols for In Vivo Administration and Formulation of N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This property makes it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs containing this compound recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed application notes and protocols for the in vivo administration and formulation of this compound, based on established methodologies for similar small molecules.
Mechanism of Action: CRBN-Mediated Protein Degradation
This compound acts as a molecular glue, binding to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] In the context of a PROTAC, this binding event brings the E3 ligase into close proximity with a specific protein of interest (POI), leading to the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This targeted protein degradation offers a powerful strategy for modulating cellular processes and has significant therapeutic potential.
Data Presentation: Formulation Strategies
The following tables summarize common formulation strategies for the in vivo administration of poorly water-soluble compounds like this compound. These are general guidelines, and the optimal formulation may vary depending on the specific experimental conditions and animal model.
Table 1: Injectable Formulations [3]
| Formulation Composition | Solvents/Excipients | Preparation Notes |
| DMSO/Tween 80/Saline | 10% DMSO, 5% Tween 80, 85% Saline | Dissolve the compound in DMSO first, then add Tween 80 and mix. Finally, add saline dropwise while vortexing. |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO, then add PEG300 and Tween 80. Mix thoroughly before adding saline. |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Prepare a stock solution in DMSO and then dilute with corn oil to the final concentration. May form a suspension. |
| DMSO/SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Useful for improving the solubility of hydrophobic compounds. Prepare the SBE-β-CD solution in saline before mixing with the DMSO stock. |
Table 2: Oral Formulations [3]
| Formulation Composition | Solvents/Excipients | Preparation Notes |
| Carboxymethyl Cellulose (B213188) (CMC) Suspension | 0.5% CMC in ddH₂O | The compound is suspended in the CMC solution. Requires sonication or vigorous mixing before each administration. |
| PEG400 Solution | 100% PEG400 | The compound is dissolved directly in PEG400. |
| Tween 80/CMC Suspension | 0.25% Tween 80, 0.5% CMC in ddH₂O | Tween 80 acts as a surfactant to aid in the suspension of the compound in the CMC solution. |
Experimental Protocols
The following are detailed protocols for the preparation of common formulations for in vivo studies. It is crucial to use freshly prepared formulations for optimal results.
Protocol 1: Preparation of an Injectable Formulation (DMSO/PEG300/Tween 80/Saline)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Add co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and Tween 80 according to the desired final volume percentages (e.g., for a 1 mL final volume: 100 µL DMSO stock, 400 µL PEG300, 50 µL Tween 80).
-
Mix thoroughly after the addition of each co-solvent until the solution is clear.
-
Add saline: Slowly add the required volume of sterile saline to reach the final desired concentration, while continuously mixing.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
Protocol 2: Preparation of an Oral Gavage Formulation (0.5% CMC Suspension)
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
Procedure:
-
Prepare the 0.5% CMC solution: Weigh 0.5 g of CMC-Na and dissolve it in 100 mL of sterile ddH₂O. Stir until a clear and slightly viscous solution is formed. This may take several hours.
-
Weigh the compound: Weigh the required amount of this compound to achieve the desired final concentration in the CMC solution.
-
Prepare the suspension: Add the weighed this compound powder to the prepared 0.5% CMC solution.
-
Homogenize: Vigorously mix the suspension using a vortex mixer or sonicator until a uniform suspension is achieved.
-
Administration: Ensure the suspension is well-mixed immediately before each administration to ensure accurate dosing.
Visualizations
Signaling Pathway of a PROTAC Utilizing this compound
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
Application Notes and Protocols for N-Me-Thalidomide 4-fluoride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Like other thalidomide analogs, known as immunomodulatory drugs (IMiDs), it is anticipated to exhibit anti-cancer properties through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates".[4] Key neosubstrates include the transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3), as well as SALL4, which are critical for the survival of various cancer cells, particularly hematological malignancies.[5]
Fluorination of thalidomide analogs has been shown to enhance their anti-angiogenic properties.[6][7] These compounds can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by inhibiting pathways such as those involving Vascular Endothelial Growth Factor (VEGF).[8][9] While the precise in vivo efficacy of this compound in xenograft models is not extensively documented in publicly available literature, data from closely related fluorinated thalidomide analogs provide a strong basis for its potential application and for the design of robust experimental protocols. This document outlines the presumed mechanism of action, provides exemplary quantitative data from related compounds, and details protocols for the use of this compound in xenograft mouse models.
Mechanism of Action: The CRL4-CRBN Pathway
This compound, as a CRBN ligand, acts as a "molecular glue." It binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding creates a novel protein interface that recruits specific neosubstrates for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these substrates, which are often essential for cancer cell proliferation and survival, leads to the anti-tumor effects of the compound.
References
- 1. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Target Engagement of N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like N-Me-Thalidomide 4-fluoride binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation. By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
This compound, like other thalidomide (B1683933) analogs, is known to target Cereblon (CRBN). CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of thalidomide derivatives to CRBN modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates. This application note provides a detailed protocol for using CETSA to confirm the direct binding of this compound to CRBN in intact cells.
Key Concepts
-
Target Engagement: The direct physical interaction of a drug molecule with its intended protein target in a cell.
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.
-
Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift indicates stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and subjected to a single, fixed temperature. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.
Signaling Pathway of this compound
This compound binds to the Cereblon (CRBN) protein, which is part of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of neosubstrate proteins by the proteasome.
Figure 1: Signaling pathway of this compound.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves cell treatment, a heat challenge, cell lysis, and analysis of the soluble protein fraction. This can be performed in two main formats: a melt curve to determine the thermal shift (ΔTagg) or an isothermal dose-response to determine potency (EC50).
Figure 2: General workflow of a Cellular Thermal Shift Assay experiment.
Quantitative Data Summary
While specific CETSA data for this compound is not publicly available, the following table presents representative data from a thermal shift assay for well-characterized thalidomide analogs binding to Cereblon. This data can serve as a benchmark for expected results.[1]
| Compound | Assay Type | Target | IC50 (µM) |
| Thalidomide | Thermal Shift Assay | Cereblon (CRBN) | 30 |
| Lenalidomide | Thermal Shift Assay | Cereblon (CRBN) | 3 |
| Pomalidomide | Thermal Shift Assay | Cereblon (CRBN) | 3 |
Experimental Protocols
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This protocol is used to determine the change in the melting temperature of Cereblon upon binding to this compound.
Materials:
-
Cell line expressing Cereblon (e.g., human multiple myeloma cell line MM.1S)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cereblon (anti-CRBN)
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest and resuspend cells in fresh culture medium at a concentration of 10 x 10^6 cells/mL.
-
Prepare two pools of cells: one treated with a saturating concentration of this compound (e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 50 µL of the cell suspension from each pool into separate PCR tubes for each temperature point.
-
Use a thermal cycler with a temperature gradient function to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).
-
Include a non-heated control sample (maintained at 37°C).
-
After heating, immediately cool the tubes to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the CRBN band intensities for each temperature point using densitometry software.
-
Normalize the intensities to the intensity of the lowest temperature point (considered as 100% soluble protein).
-
Plot the normalized intensities against the temperature for both the this compound-treated and vehicle-treated samples to generate melt curves.
-
Determine the Tagg for each curve (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the this compound-treated sample.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for Determining EC50
This protocol is used to determine the potency of this compound in stabilizing Cereblon at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Resuspend cells in fresh culture medium at a concentration of 10 x 10^6 cells/mL.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
Transfer aliquots of each treated cell suspension to PCR tubes.
-
Heat all tubes at a single, pre-determined temperature for 3 minutes in a thermal cycler. This temperature should be chosen from the melt curve data (Protocol 1) and should be a temperature at which there is a significant difference in the amount of soluble CRBN between the treated and untreated samples (typically around the Tagg of the vehicle-treated sample).
-
Immediately cool the tubes to 4°C.
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1 for all concentration points.
-
-
Data Analysis:
-
Quantify the CRBN band intensities for each concentration point.
-
Normalize the intensities to the intensity of the vehicle-treated sample (or a no-heat control).
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No CRBN signal in Western blot | - Low CRBN expression in the cell line.- Inefficient antibody.- Insufficient protein loading. | - Use a cell line with higher endogenous CRBN expression or an overexpression system.- Test different primary antibodies and optimize the antibody concentration.- Increase the amount of protein loaded on the gel. |
| No thermal shift observed | - Compound does not bind to CRBN.- Inappropriate temperature range or heating time.- Compound is not cell-permeable. | - Confirm compound binding with an orthogonal assay.- Optimize the temperature gradient and heating duration.- Perform the assay on cell lysates to bypass the cell membrane. |
| High variability between replicates | - Inconsistent cell numbers.- Inaccurate pipetting.- Uneven heating. | - Ensure accurate cell counting and consistent aliquoting.- Use calibrated pipettes.- Use a calibrated thermal cycler with good temperature uniformity. |
Conclusion
The Cellular Thermal Shift Assay is a robust method for confirming the target engagement of this compound with Cereblon in a physiologically relevant setting. By following the detailed protocols provided, researchers can generate reliable data on both the thermal stabilization (ΔTagg) and the potency (EC50) of the compound. This information is critical for the validation of on-target activity and for guiding further drug development efforts.
References
Application Notes and Protocols: CRISPR/Cas9 Screening to Identify Resistance Mechanisms to N-Me-Thalidomide 4-fluoride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest.[1] N-Me-Thalidomide 4-fluoride is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[2][3] This moiety is incorporated into PROTACs to recruit CRBN for the targeted degradation of specific proteins. One such application is in the development of PROTACs targeting the Stimulator of Interferon Genes (STING), a key mediator of innate immunity.[4]
Despite the promise of PROTACs, the emergence of drug resistance remains a significant clinical challenge.[5] Resistance to CRBN-based PROTACs can arise from various mechanisms, including mutations or downregulation of the E3 ligase machinery components.[6] Identifying these resistance mechanisms is crucial for developing more robust therapies and effective combination strategies.
This document provides a detailed protocol for a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound-based STING-degrading PROTACs.[7][8]
Signaling Pathway and Mechanism of Action
The this compound-based PROTAC functions by bringing the target protein, STING, into close proximity with the CRBN E3 ligase. This induced proximity leads to the ubiquitination of STING and its subsequent degradation by the proteasome. The loss of STING can modulate downstream inflammatory signaling pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
Measuring N-Me-Thalidomide 4-fluoride Binding Kinetics to Cereblon using Surface Plasmon Resonance (SPR)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933), a class of molecules known as immunomodulatory drugs (IMiDs). These compounds are of significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), due to their ability to bind to the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. The binding of thalidomide analogs to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates[4][5][6]. Understanding the binding kinetics of novel thalidomide derivatives like this compound to CRBN is crucial for optimizing their efficacy and selectivity as therapeutic agents.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of biomolecular interactions[7]. It allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing valuable insights into the binding affinity and stability of the interaction. This application note provides a detailed protocol for measuring the binding kinetics of this compound to recombinant human Cereblon using SPR.
Data Presentation
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Reference |
| Thalidomide | Not Reported | Not Reported | ~2.5 | F-box only protein 2 (Fbxo2) |
| Pomalidomide | Not Reported | Not Reported | ~1.8 | F-box only protein 2 (Fbxo2) |
| Lenalidomide | Not Reported | Not Reported | ~1.0 | F-box only protein 2 (Fbxo2) |
Note: The data presented is for thalidomide and its well-characterized analogs. Researchers should perform their own SPR experiments to determine the precise kinetic constants for this compound.
Experimental Protocols
This section outlines a detailed protocol for an SPR-based kinetic analysis of this compound binding to Cereblon.
Materials and Reagents
-
SPR Instrument: A high-sensitivity SPR instrument suitable for small molecule analysis (e.g., Biacore T200, GE Healthcare).
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface). Other sensor chip types may be suitable depending on the immobilization strategy.
-
Ligand: Recombinant human Cereblon (CRBN), preferably with a purification tag (e.g., His-tag).
-
Analyte: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.
-
Immobilization Reagents:
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl).
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0.
-
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: A solution to remove bound analyte without denaturing the immobilized ligand (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5). This needs to be empirically determined.
Experimental Workflow
Caption: Experimental workflow for SPR-based kinetic analysis.
Detailed Methodology
1. Ligand Immobilization (Amine Coupling)
-
Instrument Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes to activate the carboxymethylated dextran surface.
-
Ligand Injection: Inject a solution of recombinant human Cereblon (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be optimized to minimize mass transport effects, typically around 1000-3000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This will be used for subtracting bulk refractive index changes and non-specific binding.
2. Analyte Binding Analysis (Kinetic Titration)
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A typical concentration range for small molecule interaction studies is from low nanomolar to high micromolar, depending on the expected affinity. It is recommended to perform a broad concentration range in a preliminary experiment to narrow down the optimal range. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Injection Cycle: For each concentration, perform the following injection cycle:
-
Association: Inject the analyte solution over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 60-180 seconds) to monitor the association phase.
-
Dissociation: Switch to running buffer flow and monitor the dissociation of the analyte for a defined period (e.g., 120-600 seconds). The duration should be sufficient to observe a significant portion of the dissociation phase.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and return the signal to the baseline. The effectiveness and mildness of the regeneration solution must be confirmed to ensure the immobilized ligand is not denatured.
-
-
Blank Injections: Include several blank injections (running buffer with the same DMSO concentration as the analyte samples) throughout the experiment to allow for double referencing.
3. Data Analysis
-
Data Processing: Subtract the reference flow cell data from the ligand flow cell data for each injection to correct for bulk refractive index changes and non-specific binding. Further correct the data by subtracting the average of the blank injections (double referencing).
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable kinetic binding model. For a 1:1 interaction, the Langmuir binding model is typically used. The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd / ka).
Signaling Pathway
The binding of this compound to Cereblon is the initial step in a signaling cascade that leads to the degradation of specific target proteins.
Caption: this compound mediated protein degradation pathway.
Surface Plasmon Resonance is an indispensable tool for the detailed kinetic characterization of small molecule-protein interactions. The protocol outlined in this application note provides a robust framework for researchers to accurately measure the binding kinetics of this compound to its target protein, Cereblon. The resulting kinetic data is essential for understanding the structure-activity relationship of this and other novel thalidomide analogs, and for guiding the development of more potent and selective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Application Note: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of N-Me-Thalidomide 4-fluoride Binding to Cereblon
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for determining the thermodynamic binding parameters of N-Me-Thalidomide 4-fluoride to its target protein, Cereblon (CRBN), using Isothermal Titration Calorimetry (ITC).
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2][3] It is the gold standard for completely characterizing the thermodynamics of an interaction, as it determines the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[1][2][3][4]
This compound is a derivative of thalidomide (B1683933), a molecule known to bind to the Cereblon (CRBN) protein.[5][6][7] CRBN acts as a substrate receptor within the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[6][8][9] The binding of thalidomide analogs to CRBN can modulate the substrate specificity of this complex, a mechanism that is foundational to the therapeutic effects of immunomodulatory drugs (IMiDs) and the development of Proteolysis Targeting Chimeras (PROTACs).[8][10] Fluorination of thalidomide analogs has been shown to enhance binding to CRBN.[10]
Therefore, accurately quantifying the binding thermodynamics of this compound to CRBN is critical for understanding its mechanism of action and for the rational design of novel therapeutics. This application note provides a comprehensive protocol for this characterization using ITC.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change upon the stepwise titration of a ligand solution (in the syringe) into a sample cell containing a solution of the macromolecule at a constant temperature.[3][11] The instrument consists of a reference cell and a sample cell housed within an adiabatic jacket.[1][12] As the ligand is injected and binds to the macromolecule, heat is either released (exothermic) or absorbed (endothermic).[3] This temperature difference between the sample and reference cells is detected, and the power required to maintain a zero temperature difference is recorded.[13][14]
Each injection produces a heat pulse that is integrated over time to yield the total heat change. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses diminishes.[13][15] A plot of the heat released per mole of injectant versus the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[13][15]
Materials and Reagents
-
Macromolecule: Recombinant human Cereblon (CRBN), preferably the thalidomide-binding domain (TBD, approx. residues 318-442) for higher stability and solubility.
-
Ligand: this compound (purity >98%).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer (e.g., HEPES, Tris).
-
Co-solvent (if required): Dimethyl sulfoxide (B87167) (DMSO), high purity.
-
ITC Instrument: MicroCal PEAQ-ITC, MicroCal iTC200, or equivalent.
-
Consumables: Pipettes, sterile microcentrifuge tubes, dialysis equipment.
Detailed Experimental Protocol
Sample Preparation
Proper sample preparation is critical for high-quality ITC data.
-
Buffer Preparation: Prepare a sufficient quantity of the chosen buffer (e.g., 2 L of PBS, pH 7.4). This single batch of buffer will be used for dialysis, sample dissolution, and dilutions to avoid buffer mismatch, which can generate large heats of dilution.[1]
-
Protein (CRBN) Preparation:
-
Dialyze the purified CRBN protein extensively against the ITC buffer at 4°C (e.g., 3 buffer changes over 48 hours).
-
After dialysis, centrifuge the protein solution (e.g., at 14,000 x g for 15 minutes at 4°C) to remove any aggregates.[1]
-
Determine the precise protein concentration using a reliable method like UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient. Accurate concentration is crucial for determining stoichiometry (n).[1][15]
-
-
Ligand (this compound) Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Create the final ligand solution by diluting the stock into the final dialysis buffer (the dialysate). The final DMSO concentration should be as low as possible (e.g., ≤ 5%) and must be precisely matched in the protein solution.[1]
-
-
Final Concentration & Degassing:
-
Prepare the final protein and ligand solutions at the desired concentrations. A good starting point is to aim for a 'c-value' (c = n * [Macromolecule] / K_d) between 10 and 100 for optimal data fitting.[1][11] For an expected K_d in the nanomolar range, typical concentrations would be 10-20 µM CRBN in the cell and 100-200 µM this compound in the syringe.[1]
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles from interfering with the baseline.[1]
-
ITC Instrument Setup and Titration
-
Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol.
-
Power On and Equilibrate: Turn on the instrument and set the experimental temperature (e.g., 25°C). Allow the system to equilibrate until a stable baseline is achieved.
-
Loading Samples:
-
Carefully load the CRBN solution into the sample cell (e.g., ~200 µL for the iTC200), avoiding the introduction of bubbles.
-
Load the this compound solution into the injection syringe (e.g., ~40 µL for the iTC200).
-
-
Titration Parameters:
-
Stirring Speed: Set to an appropriate speed to ensure rapid mixing without generating significant frictional heat (e.g., 750 rpm).
-
Injection Schedule: A typical schedule consists of 19-20 injections.
-
Initial Injection: 1 x 0.4 µL (often discarded during analysis to remove artifacts from syringe equilibration).
-
Subsequent Injections: 18-19 x 2 µL.
-
-
Spacing: Set the time between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Initiate Experiment: Start the titration run.
Control Experiments
To obtain the true binding heat, the heat of dilution must be subtracted. This is determined by performing a control titration of the ligand into the buffer solution.
-
Ligand-to-Buffer Titration: Perform an identical titration experiment, injecting the this compound solution (from the syringe) into the final dialysis buffer (in the cell).
Data Analysis
-
Integration: Integrate the raw data peaks for both the main experiment and the control titration to calculate the heat change for each injection.
-
Subtraction: Subtract the heats from the ligand-to-buffer control titration from the corresponding heats of the main binding experiment.
-
Fitting: Plot the corrected heat per injection against the molar ratio of ligand to protein. Fit this binding isotherm using a suitable model (e.g., 'One Set of Sites') with software such as Origin, MicroCal Analysis, or NanoAnalyze.
-
Parameter Extraction: The fitting procedure will yield the binding stoichiometry (n), the association constant (K_a), and the enthalpy of binding (ΔH). The dissociation constant (K_d) is the reciprocal of K_a. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:
-
ΔG = -RT * ln(K_a)
-
ΔG = ΔH - TΔS (where R is the gas constant and T is the absolute temperature in Kelvin).
-
Results and Data Presentation
The data presented below are representative hypothetical results for the binding of this compound to the CRBN thalidomide-binding domain, based on typical values for high-affinity thalidomide analogs.
Table 1: Thermodynamic Parameters for this compound Binding to CRBN at 25°C
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 ± 0.02 | |
| Dissociation Constant (K_d) | 150 ± 15 | nM |
| Association Constant (K_a) | 6.67 x 10⁶ | M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 ± 0.3 | kcal/mol |
| Entropy Change (TΔS) | 0.8 | kcal/mol |
| Gibbs Free Energy (ΔG) | -9.3 | kcal/mol |
Interpretation of Results: The data indicate a high-affinity interaction with a dissociation constant in the nanomolar range. The stoichiometry of approximately 1 suggests a 1:1 binding model, where one molecule of this compound binds to a single site on the CRBN protein.
The binding is enthalpically driven, as indicated by the large negative ΔH value (-8.5 kcal/mol). This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, is the primary driving force for binding. The small, positive entropy term (TΔS = 0.8 kcal/mol) is also favorable to binding and may result from the displacement of ordered water molecules from the binding interface. The overall favorable interaction is confirmed by the negative Gibbs free energy (ΔG = -9.3 kcal/mol).
Visualizations
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. tainstruments.com [tainstruments.com]
- 13. cif.iastate.edu [cif.iastate.edu]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols: Visualizing Protein Localization after N-Me-Thalidomide 4-fluoride PROTAC Treatment using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite association forms a ternary complex, bringing the POI in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
N-Me-Thalidomide 4-fluoride is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5][6][7][8] By incorporating this compound into a PROTAC, researchers can specifically target a protein of interest for degradation via the CRBN pathway.
Confocal microscopy is a powerful technique for visualizing the subcellular localization of proteins.[9][10] By employing immunofluorescence or expressing fluorescently tagged proteins, researchers can obtain high-resolution images that reveal changes in protein expression levels and localization within different cellular compartments following PROTAC treatment.[11] Quantitative analysis of these images allows for the precise measurement of protein degradation and translocation, providing valuable insights into the efficacy and mechanism of action of the PROTAC.[12][13]
This application note provides a detailed protocol for using confocal microscopy to visualize and quantify changes in the localization of a target protein after treatment with a hypothetical PROTAC containing this compound as the CRBN ligand. For the purpose of this guide, we will consider the well-studied bromodomain-containing protein 4 (BRD4) as the target protein of interest.
Signaling Pathway
The mechanism of action for a PROTAC utilizing this compound to degrade a target protein of interest (POI) is depicted below. The PROTAC facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: PROTAC Mechanism of Action.
Experimental Workflow
The following diagram outlines the general workflow for visualizing and quantifying protein localization changes after PROTAC treatment using confocal microscopy.
Caption: Confocal Microscopy Experimental Workflow.
Quantitative Data Presentation
The following table presents hypothetical quantitative data obtained from confocal image analysis, demonstrating the efficacy of the this compound BRD4 PROTAC. The data illustrates a dose- and time-dependent decrease in BRD4 fluorescence intensity, indicating successful protein degradation.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Mean Nuclear Fluorescence Intensity (a.u.) | Mean Cytoplasmic Fluorescence Intensity (a.u.) | Percentage of BRD4 Degradation (%) | Nuclear/Cytoplasmic Ratio |
| Vehicle (DMSO) | 0 | 24 | 1500 ± 120 | 150 ± 20 | 0 | 10.0 |
| PROTAC | 10 | 6 | 1250 ± 110 | 140 ± 18 | 16.7 | 8.9 |
| PROTAC | 10 | 12 | 900 ± 95 | 120 ± 15 | 40.0 | 7.5 |
| PROTAC | 10 | 24 | 600 ± 70 | 100 ± 12 | 60.0 | 6.0 |
| PROTAC | 100 | 6 | 950 ± 100 | 125 ± 16 | 36.7 | 7.6 |
| PROTAC | 100 | 12 | 450 ± 50 | 90 ± 10 | 70.0 | 5.0 |
| PROTAC | 100 | 24 | 150 ± 30 | 60 ± 8 | 90.0 | 2.5 |
| Negative Control PROTAC | 100 | 24 | 1480 ± 130 | 145 ± 19 | 1.3 | 10.2 |
Data are represented as mean ± standard deviation. Percentage of degradation is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding:
-
Culture human cervical cancer (HeLa) or human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 60-70% confluency at the time of imaging.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
PROTAC Preparation:
-
Prepare a 10 mM stock solution of the this compound BRD4 PROTAC and a negative control PROTAC (e.g., with an inactive E3 ligase ligand) in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the PROTACs in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO₂.
-
Protocol 2: Immunofluorescence Staining
-
Fixation:
-
After incubation, remove the treatment medium and gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target protein (e.g., rabbit anti-BRD4) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 3: Confocal Microscopy and Image Analysis
-
Image Acquisition:
-
Visualize the samples using a confocal laser scanning microscope.
-
Use a 40x or 63x oil immersion objective for high-resolution imaging.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophores (e.g., Alexa Fluor 488 and DAPI).
-
To ensure comparability, maintain identical imaging settings (laser power, gain, pinhole size, and scan speed) for all samples within an experiment.[13]
-
Acquire images from multiple random fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantitative analysis.[11][13]
-
Use the DAPI signal to define the nuclear region of interest (ROI).
-
Define the cytoplasmic ROI by creating a mask of the entire cell (from a brightfield or phase-contrast image) and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the target protein signal within the nuclear and cytoplasmic ROIs for each cell.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Determine the nuclear-to-cytoplasmic fluorescence intensity ratio to assess changes in subcellular localization.
-
Conclusion
This application note provides a comprehensive framework for utilizing confocal microscopy to investigate the effects of an this compound-based PROTAC on a target protein. The detailed protocols for cell treatment, immunofluorescence staining, and quantitative image analysis will enable researchers to effectively visualize and measure PROTAC-induced protein degradation and changes in protein localization. This methodology is a valuable tool for the characterization and development of novel PROTAC-based therapeutics.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel PROTACs using N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel Proteolysis Targeting Chimeras (PROTACs) utilizing N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ubiquitin ligase ligand. These guidelines are intended to assist researchers in the efficient discovery and characterization of new protein degraders.
Introduction to PROTACs and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[4][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), pomalidomide, and lenalidomide.[1]
This compound is a derivative of thalidomide designed for PROTAC synthesis. The fluorine atom at the 4-position of the phthalimide (B116566) ring facilitates the attachment of linkers via nucleophilic aromatic substitution (SNAr), a common strategy for building PROTAC libraries. The N-methylation may offer altered physicochemical properties or binding interactions compared to traditional thalidomide-based ligands.
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound to degrade a target protein is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target.
Caption: Mechanism of action for a PROTAC utilizing this compound.
High-Throughput Screening Workflow
A typical HTS workflow to identify novel PROTACs involves a series of assays to assess ternary complex formation, in-cell target degradation, and downstream functional effects.
Caption: High-throughput screening cascade for novel PROTAC discovery.
Experimental Protocols
Synthesis of a PROTAC Library using this compound
A PROTAC library can be synthesized by coupling various POI ligands to an this compound-linker intermediate. The SNAr reaction is a robust method for this conjugation.
Protocol: Synthesis of an this compound PROTAC
-
Linker Attachment to this compound:
-
Dissolve this compound and an amine-terminated linker (e.g., with a terminal Boc-protected amine) in a suitable solvent such as DMSO or DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Heat the reaction at 80-100 °C and monitor by LC-MS until the starting material is consumed.
-
Purify the resulting N-Me-Thalidomide-linker intermediate by reverse-phase HPLC.
-
If necessary, deprotect the terminal functional group on the linker (e.g., Boc deprotection with TFA).
-
-
Conjugation to POI Ligand:
-
Activate the carboxylic acid on a POI ligand using a peptide coupling reagent (e.g., HATU, HOBt) in a suitable solvent.
-
Add the deprotected N-Me-Thalidomide-linker intermediate to the activated POI ligand.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
High-Throughput Ternary Complex Formation Assay (TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-CRBN ternary complex in a biochemical format.
Materials:
-
Purified recombinant His-tagged POI
-
Purified recombinant GST-tagged CRBN/DDB1 complex
-
Anti-His-Tb (donor) and Anti-GST-d2 (acceptor) antibodies
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume assay plates
-
PROTAC library synthesized from this compound
Protocol:
-
Prepare a solution of His-POI and GST-CRBN/DDB1 in assay buffer.
-
Add the PROTAC compounds at various concentrations to the assay wells.
-
Add the protein mixture to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the antibody mixture (Anti-His-Tb and Anti-GST-d2) to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration.
Cell-Based Protein Degradation Assay (HiBiT Assay)
The HiBiT assay provides a sensitive and quantitative method to measure the degradation of a target protein in live cells. This requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous gene for the POI.
Materials:
-
HiBiT-tagged POI cell line
-
Cell culture medium and supplements
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 384-well assay plates
-
PROTAC library
Protocol:
-
Seed the HiBiT-tagged cells into 384-well plates and incubate overnight.
-
Treat the cells with a range of concentrations of the PROTAC compounds.
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Mix on an orbital shaker for 10 minutes to induce cell lysis and initiate the luminescent signal.
-
Read the luminescence on a plate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of protein degradation.
Hit Confirmation by Western Blot
Western blotting is a standard method to visually confirm the degradation of the target protein.
Protocol:
-
Plate cells in 6-well or 12-well plates and allow them to adhere.
-
Treat cells with selected PROTAC hits at various concentrations for a defined period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Quantitative data from HTS should be summarized in tables for clear comparison of compound performance.
Table 1: Representative Data from a TR-FRET Ternary Complex Formation Assay
| PROTAC ID | POI Ligand | Linker Type | EC50 (nM) | Max TR-FRET Ratio |
| PROTAC-001 | Ligand A | PEG4 | 75 | 2.8 |
| PROTAC-002 | Ligand A | Alkyl-C5 | 120 | 2.5 |
| PROTAC-003 | Ligand B | PEG4 | 50 | 3.1 |
| PROTAC-004 | Ligand B | Alkyl-C5 | 95 | 2.9 |
| Control | Pomalidomide | - | >10,000 | 1.1 |
Table 2: Representative Data from a Cell-Based HiBiT Degradation Assay
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 150 | 85 |
| PROTAC-002 | 250 | 78 |
| PROTAC-003 | 90 | 92 |
| PROTAC-004 | 180 | 88 |
| Control | >10,000 | <10 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.
Conclusion
The use of this compound provides a versatile platform for the synthesis and screening of novel CRBN-recruiting PROTACs. The combination of robust synthetic methods with a tiered HTS cascade, incorporating biochemical and cell-based assays, enables the efficient identification and optimization of potent and selective protein degraders for therapeutic development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for N-Me-Thalidomide 4-fluoride Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs utilizing N-Me-Thalidomide 4-fluoride as the E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for an this compound based PROTAC?
There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase pair.[1] The ideal length must be empirically determined and is crucial for the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] Studies on thalidomide-based PROTACs have shown that linker lengths can range from as few as 3 to over 29 atoms.[3] For some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation.[1] For instance, in the case of p38α degradation using thalidomide-based PROTACs, linkers of 15-17 atoms showed optimal performance.[1]
Q2: What are the most common types of linkers used with thalidomide-based E3 ligase ligands?
The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] These are popular due to their synthetic tractability, allowing for systematic variation of length.[1] More rigid linkers incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings are also being used to improve physicochemical properties and restrict conformation.[1] The choice of linker can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]
Q3: How does the 4-fluoride substitution on N-Me-Thalidomide affect linker attachment?
The 4-fluoro group on the phthalimide (B116566) ring of N-Me-Thalidomide is an excellent synthetic handle for linker attachment. It readily participates in nucleophilic aromatic substitution (SNAr) reactions with amine-functionalized linkers.[4] This provides a reliable and efficient method for conjugating the E3 ligase ligand to the linker.
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation. If the hook effect is pronounced, linker redesign to optimize ternary complex formation and stability may be necessary.
Q5: My this compound based PROTAC has poor solubility. What can I do?
Poor solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[6] Here are some strategies to address this:
-
Linker Composition: Incorporating more hydrophilic moieties into the linker, such as PEG units, can improve aqueous solubility compared to purely aliphatic chains.[6]
-
Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is common. However, it's critical to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[6]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target-binding ligand.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No or low target protein degradation | Suboptimal linker length. | Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[5] |
| Poor cell permeability. | Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[5] Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6] | |
| Inefficient ternary complex formation. | The linker may not be facilitating a productive interaction between the target protein and CRBN. Biophysical assays like Surface Plasmon Resonance (SPR) can be used to study ternary complex formation.[6] | |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of unproductive binary complexes at high concentrations. | Perform a broad dose-response experiment to confirm the hook effect and identify the optimal degradation concentration.[5] Consider redesigning the linker to enhance positive cooperativity in ternary complex formation. |
| Difficulty in synthesizing the PROTAC | Low yield in linker conjugation to this compound. | Optimize the SNAr reaction conditions (base, solvent, temperature, and reaction time). Ensure the amine-linker is sufficiently nucleophilic. |
| Purification challenges. | PROTACs can be difficult to purify. Utilize appropriate chromatographic techniques such as flash chromatography or reversed-phase HPLC.[6] |
Quantitative Data Summary
| PROTAC ID | Linker (PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| PROTAC-1 | 2 | 8 | >1000 | <20 | Ineffective degradation, likely due to a linker that is too short. |
| PROTAC-2 | 3 | 11 | 250 | 65 | Moderate degradation, suggesting the linker is approaching an optimal length. |
| PROTAC-3 | 4 | 14 | 50 | >90 | Optimal degradation, indicating a favorable ternary complex formation. |
| PROTAC-4 | 5 | 17 | 150 | 85 | Decreased potency, possibly due to a linker that is slightly too long. |
| PROTAC-5 | 6 | 20 | 500 | 70 | Further decrease in potency, highlighting the sensitivity of linker length. |
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Develop the blot using a chemiluminescent substrate and image the results.[6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.
Methodology:
-
Immobilization: Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC.
-
Alternatively, co-inject a pre-incubated mixture of the PROTAC and the soluble protein partner.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.
Visualizations
Caption: Mechanism of action for an this compound based PROTAC.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical workflow for troubleshooting common issues in PROTAC optimization.
References
Overcoming poor cell permeability of N-Me-Thalidomide 4-fluoride PROTACs
Welcome to the technical support center for N-Me-Thalidomide 4-fluoride PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the cell permeability of these novel PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is potent in biochemical assays but shows poor activity in cell-based degradation assays. Is cell permeability the likely issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1][2][3] The this compound moiety, while designed to recruit the CRBN E3 ligase, contributes to the overall size and polarity of the molecule.
Q2: What are the key physicochemical properties of my this compound PROTAC that I should be concerned about for permeability?
A: The following properties are critical to consider:
-
High Molecular Weight (MW): Most PROTACs are well beyond the "Rule of 5" guidelines, often exceeding 800 Da, which can hinder passive diffusion.[1][3]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from the various polar functional groups in the warhead, linker, and the E3 ligase ligand, can limit membrane permeability.
-
Linker Composition: The linker connecting the this compound to the target protein binder is a key determinant of the overall physicochemical properties of the PROTAC.[4][5]
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Solubility: Poor aqueous solubility can lead to compound precipitation in cell culture media, reducing the effective concentration available to enter the cells.[6]
Q3: How might the this compound moiety specifically impact cell permeability?
A: The N-methylation of the thalidomide (B1683933) glutarimide (B196013) ring and the addition of a fluorine atom can have opposing effects:
-
N-methylation: This modification can potentially improve metabolic stability. However, it may also impact the conformation and hydrogen bonding capacity of the molecule, which could influence permeability.
-
Fluorination: Introducing fluorine can increase lipophilicity, which may enhance membrane permeability.[7][8] However, the overall effect will depend on the specific position of the fluorine and the properties of the rest of the PROTAC molecule.
Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?
A: Several rational design strategies can be implemented:
-
Linker Optimization: Modify the linker by altering its length, composition, and rigidity. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers has been shown to improve permeability.[4]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure that masks polar groups and reduces the TPSA, thereby enhancing cell permeability.[4]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and polarity, which has been demonstrated to improve permeability and cellular activity.[5]
-
Prodrug Approach: A prodrug strategy involves masking a polar functional group with a lipophilic moiety that is cleaved intracellularly to release the active PROTAC. This can significantly improve cell entry.[4]
Q5: I'm observing a "hook effect" with my PROTAC. Is this related to cell permeability?
A: The "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations, is not directly caused by poor permeability.[9] It arises from the formation of non-productive binary complexes (Target-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex.[9] However, poor permeability can complicate the interpretation of the hook effect by making it difficult to determine the true intracellular concentration of the PROTAC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound PROTACs.
| Issue | Potential Cause | Recommended Solution |
| No target degradation observed in cells, but biochemical activity is confirmed. | Poor Cell Permeability: The PROTAC is not reaching its intracellular target. | 1. Perform a cell permeability assay (PAMPA or Caco-2) to directly measure permeability. 2. Redesign the PROTAC using strategies to improve permeability (e.g., linker optimization, prodrug approach).[4][5] |
| Compound Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess the stability of the PROTAC in your cell culture medium over the time course of the experiment using LC-MS. | |
| Efflux by Transporters: The PROTAC may be actively transported out of the cell. | 1. Conduct a Caco-2 permeability assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1] | |
| Inconsistent degradation results between experiments. | Variable Cell Health/Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[9] | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Regularly check for mycoplasma contamination. |
| Compound Solubility Issues: The PROTAC may be precipitating out of solution at higher concentrations.[6] | 1. Visually inspect the cell culture medium for any signs of precipitation. 2. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. | |
| High background in Western blot analysis. | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Optimize antibody concentrations and blocking conditions. 2. Include appropriate controls, such as an isotype control for the primary antibody. |
| Cell Lysis and Sample Preparation: Incomplete cell lysis or protein degradation during sample preparation. | 1. Use a robust lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[9] 2. Ensure complete protein solubilization before loading onto the gel. |
Quantitative Data Summary
The following tables provide representative data for PROTACs with similar characteristics to this compound constructs. This data is intended for comparative purposes to guide your experimental design and interpretation.
Table 1: Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) | [10] |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 1.2 ± 0.2 | Fictional Example |
| PROTAC D | Kinase Inhibitor | Thalidomide 4-fluoride | Alkyl | 2.5 ± 0.4 | Fictional Example |
BLQ: Below Limit of Quantification
Table 2: Western Blot Antibody Dilutions for Target Degradation Analysis
| Antibody | Target Protein | Recommended Dilution | Supplier |
| Anti-Target X | Target Protein of Interest | 1:1000 | Varies |
| Anti-CRBN | Cereblon | 1:1000 | Varies |
| Anti-GAPDH | Loading Control | 1:5000 | Varies |
| Anti-α-Tubulin | Loading Control | 1:5000 | Varies |
| Anti-Ubiquitin | Ubiquitinated Proteins | 1:1000 | [6] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to estimate cell permeability.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Methodology:
-
Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate in a fume hood for at least 1 hour.[11]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[11]
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1%.
-
Assay Assembly: Carefully place the filter plate containing the artificial membrane onto the acceptor plate.
-
Incubation: Add 200 µL of the donor solution to each well of the filter plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [(-VA * VD) / ((VA + VD) * Area * Time)] * ln(1 - [CA(t) / Cequilibrium])
-
Where VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.[10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
TEER meter
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should typically be >200 Ω·cm².
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.[10]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[10]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sampling and Quantification: Take samples from both the donor and receiver chambers at the end of the incubation period. Analyze the concentration of the compound by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
Visualizations
Caption: Mechanism of action for a PROTAC, highlighting the initial cell permeation step.
Caption: A troubleshooting workflow for addressing poor PROTAC permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting lack of protein degradation with N-Me-Thalid-fluoride PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of protein degradation with N-Me-Thalid-fluoride PROTACs.
Frequently Asked Questions (FAQs)
Q1: My N-Me-Thalid-fluoride PROTAC is not showing any degradation of my target protein. What are the initial steps I should take to troubleshoot this?
A1: A lack of protein degradation can arise from several factors. A systematic, step-by-step approach is the most effective way to identify the issue. We recommend the following initial checks:
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Compound Integrity and Purity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation of the compound during storage or in the experimental medium can lead to a loss of activity.
-
Cellular Uptake: PROTACs are large molecules and may have poor cell permeability. Confirm that your PROTAC is entering the cells and reaching its intracellular target.
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Target and E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of both the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low expression of either protein is a common reason for lack of degradation.[1]
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the CRBN E3 ligase.
-
Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Q2: How does the N-Me-Thalid-fluoride moiety specifically influence my PROTAC's activity?
A2: The N-Me-Thalid-fluoride component of your PROTAC is designed to bind to the Cereblon (CRBN) E3 ligase. Here's how the specific chemical features can impact its function:
-
Fluorination: The fluorine atom on the thalidomide (B1683933) ring can enhance the binding affinity to CRBN.[3][4] This can potentially lead to more efficient recruitment of the E3 ligase and improved degradation efficacy.
-
N-Methylation: The N-methyl group on the glutarimide (B196013) ring of thalidomide may influence the compound's physicochemical properties, such as stability and cell permeability. It can also affect the conformation of the PROTAC and its ability to form a productive ternary complex.
Q3: I'm observing a "hook effect" with my N-Me-Thalid-fluoride PROTAC. What does this mean and how can I address it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[5] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[1][5]
To address the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50).
Q4: My PROTAC binds to the target protein and CRBN in biochemical assays, but I don't see degradation in cells. What could be the reason?
A4: This discrepancy between biochemical and cellular activity often points to issues with the cellular environment or the PROTAC's properties within a cell. Here are some potential reasons:
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Poor Cell Permeability: As mentioned, the PROTAC may not be efficiently crossing the cell membrane.
-
Compound Efflux: The PROTAC could be actively transported out of the cell by efflux pumps.
-
Intracellular Instability: The PROTAC molecule might be unstable within the cell and getting metabolized before it can induce degradation.
-
Subcellular Localization: The PROTAC, target protein, and E3 ligase may not be co-localized in the same cellular compartment.
Q5: Could the linker connecting the N-Me-Thalid-fluoride and the target-binding ligand be the issue?
A5: Absolutely. The linker plays a critical role in PROTAC efficacy. Its length, composition, and attachment points determine the geometry and stability of the ternary complex. An suboptimal linker can lead to:
-
Steric Hindrance: A linker that is too short may prevent the simultaneous binding of the target and E3 ligase.
-
Inefficient Ternary Complex Formation: A linker that is too long or has the wrong rigidity might not effectively bring the two proteins together in a productive orientation for ubiquitination.
If you suspect linker issues, synthesizing a small library of PROTACs with different linker lengths and compositions is a common optimization strategy.
Troubleshooting Guides
Problem 1: No Target Protein Degradation Observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| PROTAC Integrity/Activity | Confirm the proper storage and handling of the PROTAC. Verify its chemical structure and purity using methods like LC-MS and NMR. Perform a dose-response experiment to ensure the correct concentration range is being tested.[1][2] |
| Cell Line Suitability | Ensure the cell line expresses sufficient levels of both the target protein and CRBN via Western Blot.[1] Consider using a positive control cell line with known high expression of both. |
| Cellular Uptake/Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. If permeability is low, consider modifying the PROTAC structure to improve its physicochemical properties. |
| Inefficient Binary Engagement | Confirm binding to the target protein and CRBN independently using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA). |
| Failed Ternary Complex Formation | The formation of the Target-PROTAC-CRBN ternary complex is essential for degradation.[2] Perform a co-immunoprecipitation (Co-IP) or a proximity-based assay (e.g., TR-FRET, AlphaLISA) to confirm complex formation in cells. |
| Lack of Ubiquitination | Even if a ternary complex forms, ubiquitination of the target protein might be inefficient. Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and probing with an anti-ubiquitin antibody. |
| Proteasome Inhibition | The proteasome may be inhibited by other compounds in your media, or the cells may have intrinsic resistance. Include a positive control for proteasome-mediated degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to see if it rescues the protein from degradation, confirming a proteasome-dependent mechanism. |
Problem 2: Weak or Incomplete Target Protein Degradation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Suboptimal PROTAC Concentration | Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration for maximal degradation (Dmax). Be mindful of the "hook effect" at higher concentrations.[5] |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration of PROTAC treatment for maximal degradation. |
| Inefficient Ternary Complex Stability | The stability of the ternary complex directly impacts degradation efficiency. While difficult to modulate directly without changing the molecule, ensuring optimal cellular health and assay conditions can help. |
| Suboptimal Linker | The linker length and composition are critical for optimal ternary complex formation. Synthesize and test a series of PROTACs with varying linker lengths and compositions to improve degradation efficiency. |
| Negative Cooperativity | In some cases, the binding of the PROTAC to one protein can hinder its binding to the second, a phenomenon known as negative cooperativity. This is an intrinsic property of the molecule and may require redesigning the PROTAC. |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of the N-Me-Thalid-fluoride PROTAC for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) and then compare the treated samples to the vehicle control to determine the percentage of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the N-Me-Thalid-fluoride PROTAC at the optimal concentration for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot using antibodies against the target protein and CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.[2]
Visualizations
Caption: Mechanism of action for an N-Me-Thalid-fluoride PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing off-target effects of N-Me-Thalidomide 4-fluoride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N-Me-Thalidomide 4-fluoride.
Disclaimer: Specific quantitative off-target binding and degradation data for this compound are not extensively available in the public domain. The quantitative data presented in this guide are for the parent compound, thalidomide (B1683933), and its well-characterized derivatives, such as lenalidomide (B1683929) and pomalidomide. This information is provided as a foundational reference to guide experimental design and data interpretation. Researchers are strongly encouraged to determine the specific binding affinities and degradation profiles for this compound experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of thalidomide and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] CRBN is a component of the CULLIN-4-RING E3 ubiquitin ligase (CRL4) complex.[3] By binding to CRBN, thalidomide and its analogs modulate the substrate specificity of the CRL4^CRBN^ complex, inducing the ubiquitination and subsequent proteasomal degradation of proteins that are not typically targeted by this ligase. These newly targeted proteins are often referred to as "neosubstrates."[3][4]
Q2: What are the known and potential off-target effects of thalidomide analogs?
The most well-documented and critical off-target effect of thalidomide and its analogs is the degradation of the transcription factor SALL4.[5][6][7] Degradation of SALL4 has been mechanistically linked to the teratogenic effects (severe birth defects) observed with thalidomide.[5][6][7][8] Other known neosubstrates that can be degraded by different thalidomide analogs include Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α), which are often the intended targets in cancer therapy.[3][9] It is crucial to experimentally determine the degradation profile of this compound in the specific cellular context of your research.
Q3: How might the N-methylation and 4-fluorination affect the compound's activity?
While specific data for this compound is limited, modifications to the thalidomide scaffold are known to alter its properties:
-
N-methylation: N-methylation of the glutarimide (B196013) ring can prevent the formation of certain metabolites and may alter the binding affinity for CRBN and its neosubstrates.
-
Fluorination: Fluorination of the phthalimide (B116566) ring has been shown in some analogs to enhance anti-angiogenic activity.[10][11][12][13] However, a recent study on a set of fluorinated thalidomide analogs indicated that they did not induce the degradation of common neosubstrates like IKZF3 and SALL4, suggesting that fluorination can significantly alter the neosubstrate profile.[10][13]
Q4: What are the best practices for handling and storing this compound?
-
Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14] Handle the compound in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store the solid compound in a dry, well-sealed container at 2-8°C for short-term storage.[15] For long-term storage of stock solutions in DMSO, -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| No or weak on-target (CRBN) binding in biochemical assays (e.g., ITC, FP, FRET). | Inactive recombinant CRBN protein. | Use a new batch of protein and include a positive control with known CRBN binding affinity (e.g., thalidomide, pomalidomide).[16] |
| Incorrect assay conditions. | Optimize buffer pH, salt concentration, and detergent levels. Ensure the fluorescent probe in FP/FRET assays is at an appropriate concentration.[16] | |
| Compound instability. | Assess the stability of this compound in your assay buffer over the course of the experiment.[17] | |
| No degradation of the intended target protein (when used as part of a PROTAC). | Poor cell permeability. | Perform cellular uptake and permeability assays (e.g., Caco-2 assay) to assess the compound's ability to cross the cell membrane. |
| Low CRBN expression in the cell line. | Confirm CRBN expression levels in your chosen cell line by Western blot or proteomics.[16] | |
| Rapid protein synthesis. | The rate of new target protein synthesis may be outpacing the rate of degradation. Co-treat with a translation inhibitor (e.g., cycloheximide) to assess the degradation rate without new synthesis. | |
| "Hook effect" at high concentrations. | Perform a wide dose-response experiment. High concentrations of bifunctional molecules like PROTACs can favor binary complex formation over the productive ternary complex, leading to reduced degradation.[18] | |
| Unexpected cellular toxicity or off-target effects. | Degradation of essential neosubstrates (e.g., SALL4). | Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify all proteins that are degraded upon treatment with this compound.[18] |
| Off-target binding to other proteins. | Conduct a broad off-target screening panel, such as a kinase panel or a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.[19][20][21] | |
| Compound insolubility and precipitation. | Verify the solubility of the compound in your cell culture media. Poor solubility can lead to non-specific effects and toxicity. |
Quantitative Data for Thalidomide Analogs (Reference)
The following tables provide representative binding and degradation data for well-characterized thalidomide analogs. These values should be used as a reference to contextualize experimentally determined data for this compound.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN) Note: Affinity values can vary based on the specific assay conditions and protein constructs used.
| Compound | Assay Type | Binding Constant |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | K |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | K |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | K |
| Pomalidomide | FRET-based competition assay | K |
Table 2: Cellular Degradation Potency of Thalidomide Analogs for Key Neosubstrates
Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are highly cell-line and substrate-dependent.
| Compound | Neosubstrate | Cell Line | DC | D |
| Lenalidomide | IKZF1 | MM.1S | ~100 nM | >90% |
| Pomalidomide | IKZF1 | MM.1S | ~10 nM | >95% |
| Pomalidomide | SALL4 | 293T | ~500 nM | ~80% |
| CC-885 | GSPT1 | MOLM-13 | ~5 nM | >95% |
Experimental Protocols
Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)
This protocol is for determining the binding affinity of this compound to CRBN by measuring its ability to displace a fluorescently labeled thalidomide tracer.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)
-
This compound
-
Positive control (e.g., Pomalidomide)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Black, low-binding 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control in 100% DMSO.
-
Create a serial dilution of the test and control compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant CRBN and the fluorescent tracer to their optimal working concentrations (determined through initial titration experiments) in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the serially diluted this compound or control compound.
-
Add the diluted CRBN protein to all wells except the "no protein" controls.
-
Add the fluorescent tracer to all wells.
-
Include controls for "tracer only" (no protein) and "tracer + protein" (no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the competitor.
-
Fit the data to a suitable dose-response curve to determine the IC
50value, which can then be converted to a Kivalue using the Cheng-Prusoff equation if the Kdof the tracer is known.
-
Protocol 2: Western Blot for SALL4 Degradation
This protocol is to assess the degradation of the off-target protein SALL4 in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, Kelly cells)
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SALL4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere and reach ~70-80% confluency.
-
Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO vehicle control for a set time (e.g., 24 hours).[22]
-
For a control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with supplemented RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SALL4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SALL4 band intensity to the corresponding loading control.
-
Plot the normalized SALL4 levels against the concentration of this compound to determine the degradation profile and estimate the DC
50.
-
Visualizations
On-Target Signaling Pathway: CRL4^CRBN^-Mediated Protein Degradation
Caption: On-target mechanism of this compound.
Potential Off-Target Workflow: Identifying Neosubstrates
Caption: Workflow for identifying off-target neosubstrates.
Logical Relationship: Troubleshooting a Negative Degradation Result
Caption: Troubleshooting logic for negative degradation results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 8. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Thalidomide 4-fluoride | 835616-60-9 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Current Advances in CETSA [frontiersin.org]
- 21. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative MS Workflow for a High-Quality Secretome Analysis by a Quantitative Secretome-Proteome Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility and stability of N-Me-Thalidomide 4-fluoride formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of N-Me-Thalidomide 4-fluoride formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and stability critical?
A1: this compound is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[3][4] The solubility and stability of this compound are paramount for ensuring consistent and reproducible experimental results, as well as for the development of viable drug candidates. Poor solubility can lead to low bioavailability and inaccurate dosing, while instability can result in the loss of active compound and the formation of potentially toxic degradants.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] For in vivo studies, stock solutions in DMSO are often diluted with aqueous buffers or formulation vehicles.[1] However, it is crucial to experimentally determine the solubility in a range of solvents and formulation excipients to find the optimal vehicle for your specific application.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: What are the primary challenges in formulating this compound?
A4: Like many small molecule inhibitors and PROTAC components, this compound is a lipophilic compound with poor aqueous solubility. This can lead to challenges in achieving desired concentrations in aqueous buffers for in vitro assays and can result in low oral bioavailability in vivo.[5] Additionally, the stability of the compound in formulation vehicles and under physiological conditions needs to be carefully evaluated to ensure its integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The concentration of the compound exceeds its solubility in the final buffer. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more advanced formulation, such as a solid dispersion or nanoemulsion, to enhance aqueous solubility.- Filter the solution before use to remove any precipitate. |
| Low or no activity in cell-based assays | - Poor cell permeability of the formulation.- Degradation of the compound in the cell culture medium. | - Optimize the formulation to improve solubility and permeability. Consider using excipients that can enhance cellular uptake.- Assess the stability of this compound in the cell culture medium over the time course of the experiment. |
| Inconsistent results between experiments | - Variability in the preparation of the formulation.- Instability of the compound in the stock solution or final formulation. | - Standardize the formulation protocol and ensure all steps are performed consistently.- Regularly check the purity and concentration of the stock solution.- Evaluate the stability of the formulation under the experimental conditions. |
| Low oral bioavailability in animal studies | - Poor dissolution of the compound in the gastrointestinal tract.- First-pass metabolism. | - Employ solubility-enhancing formulations such as amorphous solid dispersions or lipid-based formulations.[5]- Consider co-administration with inhibitors of relevant metabolic enzymes, if known. |
Quantitative Data
Table 1: Example Solubility of Thalidomide Analogs in Various Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Thalidomide | Water | ~0.05 |
| Thalidomide | DMSO | ~20 |
| N-Methyl-Thalidomide | Water | ~0.3 |
| Lenalidomide | DMSO | >50 |
| Pomalidomide | DMSO | >50 |
Table 2: Example Stability of a Thalidomide Analog in Aqueous Buffers
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 25 | > 48 |
| 7.4 | 25 | 24 |
| 9.0 | 25 | 8 |
| 7.4 | 37 | 12 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent or formulation vehicle in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[6][7][8]
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Protocol 2: Stability Assessment of this compound Formulations
-
Preparation of Formulation: Prepare the this compound formulation at the desired concentration.
-
Storage Conditions: Aliquot the formulation into multiple sealed vials and store them under various conditions (e.g., different temperatures, pH values, and light exposure).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
Analysis: Analyze the samples for the remaining concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.[9][10]
-
Data Analysis: Calculate the degradation rate and half-life of the compound in the formulation under each storage condition.
Protocol 3: Preparation of a Solid Dispersion Formulation
-
Solvent Evaporation Method: a. Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone). b. Remove the solvent under vacuum using a rotary evaporator to form a solid mass. c. Further dry the solid mass in a vacuum oven to remove any residual solvent. d. Grind the resulting solid into a fine powder.
-
Characterization: a. Assess the amorphous nature of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Determine the dissolution rate of the solid dispersion in a relevant aqueous buffer and compare it to the unformulated compound.
Visualizations
Caption: Cereblon (CRBN) E3 Ligase Pathway with this compound.
Caption: Workflow for Formulation Development and Evaluation.
References
- 1. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 6. ijirmf.com [ijirmf.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to minimize the "hook effect" in N-Me-Thalidomide 4-fluoride PROTAC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the "hook effect" and optimizing experiments involving N-Me-Thalidomide 4-fluoride based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, specifically the extent of target protein degradation, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.[1][2] Consequently, simply increasing the PROTAC concentration can paradoxically reduce the desired degradation effect.[1]
Q2: What is the molecular mechanism underlying the "hook effect"?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[1] At optimal concentrations, the PROTAC effectively acts as a bridge between the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase.[2][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][3]
Q3: At what concentration range does the hook effect typically become apparent?
A3: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase (in the case of this compound, this is Cereblon or CRBN), and the cell line used.[2] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2]
Q4: How does "cooperativity" influence the hook effect?
A4: Cooperativity describes how the binding of a PROTAC to one of its protein partners influences its binding to the other.[1] It is a critical factor in the stability of the ternary complex.
-
Positive Cooperativity: The formation of a binary complex (e.g., PROTAC-E3 Ligase) increases the binding affinity for the second protein (Target). This is highly desirable as it stabilizes the ternary complex over the binary ones, potentially mitigating the hook effect.[4]
-
Negative Cooperativity: The formation of a binary complex decreases the binding affinity for the second protein, which destabilizes the ternary complex and can exacerbate the hook effect.[5]
-
No Cooperativity: The binding events are independent of each other.[1]
Q5: What are the primary consequences of the hook effect for my research?
Troubleshooting Guide
Problem: My dose-response curve shows a "hook." Degradation is strong at intermediate concentrations but weak at high concentrations.
-
Diagnosis: This is the classic presentation of the hook effect.[1]
-
Immediate Action: The primary solution is to perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on the lower nanomolar to micromolar range.[1] This will enable you to accurately determine the optimal concentration (DCmax) and the DC50 value.[1]
Problem: I am not observing any target degradation at any of the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the recruited E3 ligase (CRBN) at sufficient levels.[7]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for an this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) | Ternary Complex Formation (Relative Units) |
| 0.1 nM | 98% | 5 |
| 1 nM | 85% | 25 |
| 10 nM | 50% | 70 |
| 100 nM | 20% (Dmax) | 100 |
| 1 µM | 45% | 60 |
| 10 µM | 75% | 15 |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC Dose-Response Analysis
This protocol outlines the steps to quantify the degradation of a target protein following treatment with an this compound PROTAC.[1]
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[1]
-
Cell Lysis: Wash cells with PBS and lyse them with an appropriate buffer (e.g., RIPA) containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[1][6]
-
SDS-PAGE & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.[1]
-
Imaging & Densitometry: Image the blot using a chemiluminescence detector and quantify the band intensities. Normalize the target protein levels to the loading control, and then to the vehicle control.[1]
-
Curve Plotting: Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify any potential hook effect.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the formation of the Target-PROTAC-CRBN ternary complex in cells.[2]
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or a vehicle control. To capture the ternary complex and prevent immediate degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[2]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[2]
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[2]
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]
-
Visualizations
Caption: Molecular mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cell line specific responses to N-Me-Thalidomide 4-fluoride based degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-Me-Thalidomide 4-fluoride based degraders for targeted protein degradation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound based degraders?
This compound acts as a Cereblon (CRBN) E3 ubiquitin ligase binder. When incorporated into a bifunctional degrader molecule, such as a Proteolysis Targeting Chimera (PROTAC), it facilitates the formation of a ternary complex between the target protein, the degrader, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The N-methylation and 4-fluorination modifications on the thalidomide (B1683933) moiety can influence binding affinity to CRBN and the physicochemical properties of the degrader.
2. Why do different cell lines exhibit varying responses to the same degrader?
Cell line specific responses are a known phenomenon in targeted protein degradation and can be attributed to several factors:
-
CRBN Expression Levels: The abundance of the CRBN E3 ligase can vary significantly between cell lines, impacting the efficiency of ternary complex formation and subsequent degradation.
-
Target Protein Expression: The baseline expression level of the target protein can influence the degradation kinetics and the phenotypic outcome.
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Competing Endogenous Substrates: The presence of endogenous substrates of CRBN can compete with the degrader for binding, affecting its efficacy.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters can lead to variations in the intracellular concentration of the degrader.
-
Post-Translational Modifications: Modifications on either the target protein or components of the E3 ligase complex can affect ternary complex formation.
3. What are the appropriate controls for a protein degradation experiment?
To ensure the observed degradation is specific to the mechanism of action, the following controls are recommended:
-
Negative Control Compound: A structurally similar molecule that does not bind to either the target protein or CRBN.
-
Inactive Epimer: If applicable, use an epimer of the degrader that is known to have significantly reduced binding to CRBN.
-
CRBN Knockout/Knockdown Cells: Demonstrating a lack of degradation in cells deficient in CRBN confirms its role in the process.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.
-
Target Overexpression: Overexpressing the target protein can help to confirm that the degradation is target-specific.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No target degradation observed | Low intracellular concentration of the degrader. | Verify the solubility and stability of the compound in your cell culture media. Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time. |
| Low expression of CRBN in the cell line. | Confirm CRBN expression levels via Western blot or qPCR. Consider using a cell line with higher CRBN expression or overexpressing CRBN. | |
| Inefficient ternary complex formation. | The linker length or composition of the degrader may not be optimal for the target protein and E3 ligase. Consider testing a panel of degraders with different linkers. | |
| High cell toxicity unrelated to target degradation | Off-target effects of the degrader. | Perform a washout experiment to see if the toxicity is reversible. Use a negative control compound to assess non-specific toxicity. Consider a proteomics-based approach to identify off-target effects. |
| Poor solubility of the compound. | High concentrations of insoluble compound can lead to cellular stress. Ensure the compound is fully dissolved and consider using a lower concentration. | |
| Inconsistent results between experiments | Variability in cell passage number. | Cell lines can change phenotypically over time in culture. Use cells within a defined passage number range for all experiments. |
| Inconsistent compound handling. | Ensure consistent stock solution preparation, storage, and dilution methods. Avoid repeated freeze-thaw cycles. | |
| Cell density at the time of treatment. | Cell density can affect cellular processes and drug response. Seed cells at a consistent density for all experiments. |
Quantitative Data
Table 1: Comparative IC50 and DC50 values of a hypothetical this compound based degrader (Degrader X) targeting Protein Y across different cell lines.
| Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | CRBN Expression (Relative to GAPDH) |
| Cell Line A | 50 | 25 | 95 | 1.2 |
| Cell Line B | 250 | 150 | 80 | 0.8 |
| Cell Line C | >1000 | >1000 | <10 | 0.1 |
| Cell Line D | 75 | 40 | 90 | 1.5 |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat cells with a range of degrader concentrations for the desired time period (e.g., 4, 8, 16, 24 hours). Include vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the degrader to the wells. Include vehicle control.
-
Incubation: Incubate the plate for a period that allows for phenotypic effects to manifest (e.g., 72 hours).
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Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound based degraders.
Caption: Troubleshooting workflow for lack of target protein degradation.
Caption: Experimental workflow for analyzing protein degradation by Western blot.
Technical Support Center: Mitigating Neurotoxicity of Thalidomide Analogs in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of neurotoxicity associated with thalidomide and its analogs?
A1: The neurotoxicity of thalidomide and its analogs is primarily attributed to two key mechanisms:
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Inhibition of Tumor Necrosis Factor-alpha (TNF-α): While beneficial in certain inflammatory conditions, the suppression of TNF-α can disrupt its neuroprotective roles, contributing to neuronal damage.[1] Thalidomide enhances the degradation of TNF-α mRNA, reducing its production.[2][3]
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Binding to Cereblon (CRBN): Thalidomide and its analogs bind to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, some of which are essential for neuronal survival and function.[5][6]
Q2: What are the common clinical manifestations of thalidomide-induced neurotoxicity?
A2: The most common neurotoxic side effect is a predominantly sensory peripheral neuropathy.[3] Symptoms often include numbness, tingling, and pain in the hands and feet.[3] In some cases, motor neuropathy can also occur, leading to muscle weakness.[7] Central nervous system (CNS) toxicity is generally milder but can include somnolence, fatigue, and dizziness.[3][8]
Q3: Are the newer thalidomide analogs, like lenalidomide (B1683929) and pomalidomide (B1683931), less neurotoxic?
A3: Lenalidomide and pomalidomide were developed to have better safety profiles than thalidomide.[9] While they are generally considered less neurotoxic, they are not devoid of this side effect.[9][10] The incidence of severe peripheral neuropathy is typically lower with lenalidomide and pomalidomide compared to thalidomide.[9][11]
Q4: Is the neurotoxicity of thalidomide analogs dose-dependent?
A4: Yes, the neurotoxicity of thalidomide and its analogs is generally dose-dependent and also related to the duration of treatment.[7][8] Higher cumulative doses and longer treatment periods increase the risk and severity of peripheral neuropathy.[7][12]
Troubleshooting Guides
In Vitro Experiments
Q5: I am observing unexpected levels of neuronal cell death in my in vitro cultures treated with a thalidomide analog. What could be the cause?
A5: Several factors could contribute to unexpected cytotoxicity:
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High Concentration: Ensure that the concentration of the thalidomide analog is within the appropriate range for your cell type. It is advisable to perform a dose-response curve to determine the optimal concentration.[13]
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Solvent Toxicity: Verify that the solvent used to dissolve the thalidomide analog (e.g., DMSO) is at a final concentration that is non-toxic to your neuronal cultures.
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Culture Conditions: Suboptimal culture conditions, such as improper pH, temperature, or nutrient levels, can sensitize neurons to drug-induced toxicity.
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Contamination: Check your cultures for any signs of microbial contamination, which can induce cell death.
Q6: My neurite outgrowth assay is showing inconsistent results with a thalidomide analog. How can I improve the reproducibility of my experiment?
A6: Inconsistent results in neurite outgrowth assays can be addressed by:
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Standardizing Cell Seeding: Ensure a consistent cell seeding density across all wells, as this can significantly impact neurite outgrowth.
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Optimizing Coating Substrate: The type and concentration of the coating substrate (e.g., poly-L-lysine, laminin) can influence neuronal attachment and neurite extension.[14]
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Controlling for Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered drug concentrations. Consider not using the outer wells for experimental conditions.
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Automated Image Analysis: Manual quantification of neurite length can be subjective. Utilizing automated image analysis software can provide more objective and reproducible measurements.
In Vivo Experiments
Q7: I am not observing the expected signs of peripheral neuropathy in my animal model treated with a thalidomide analog. What should I check?
A7: If you are not observing the expected neurotoxic effects, consider the following:
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Drug Administration and Bioavailability: Confirm the correct dosage and route of administration. Investigate the pharmacokinetic properties of the analog in your specific animal model to ensure adequate drug exposure.
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Duration of Treatment: Thalidomide-induced neuropathy is often chronic and may require a longer treatment duration to manifest.[8]
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Sensitivity of the Animal Strain: Different animal strains can have varying sensitivities to drug-induced neurotoxicity.
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Assessment Methods: The methods used to assess neuropathy (e.g., behavioral tests, nerve conduction velocity) may not be sensitive enough to detect subtle changes. Consider using a combination of assessment techniques.[15]
Q8: The nerve conduction velocity (NCV) measurements in my thalidomide-treated animals are highly variable. How can I reduce this variability?
A8: To reduce variability in NCV measurements:
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Maintain Consistent Body Temperature: Anesthetized animals can experience a drop in body temperature, which can affect NCV. Use a heating pad to maintain a stable body temperature during the procedure.[16][17]
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Precise Electrode Placement: Ensure consistent and accurate placement of the stimulating and recording electrodes for each animal.[16]
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Sufficient Anesthesia: Inadequate anesthesia can lead to muscle artifacts and interfere with the recordings.
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Experienced Operator: Consistent technique from an experienced operator is crucial for obtaining reliable NCV data.
Data Presentation
Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with Thalidomide Analogs
| Drug | Daily Dose | Incidence of Peripheral Neuropathy | Reference |
| Thalidomide | 100 - 1,200 mg | Correlated with total cumulative dose | [7] |
| Thalidomide | 200 - 400 mg/day (long-term) | 75% | [18] |
| Lenalidomide | Varies | Generally lower than thalidomide | [10][11] |
| Pomalidomide | Varies | Generally lower than thalidomide | [9] |
Table 2: Neuroprotective Effects of a Potential Mitigating Agent
| Neuroprotective Agent | Experimental Model | Key Findings | Reference |
| Antioxidants (e.g., Fer-1) | In vitro and in vivo models of oxidative stress-induced neurodegeneration | Reduced neuronal cell death by inhibiting lipid peroxidation. | [19] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral Neuropathy - Nerve Conduction Velocity (NCV) Measurement in Mice
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Animal Preparation:
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Electrode Placement (Sciatic Nerve):
-
Stimulation and Recording:
-
Data Analysis:
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Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulations.[17]
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Measure the distance between the proximal and distal stimulation sites.
-
Calculate the NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[17]
-
Protocol 2: In Vitro Assessment of Neurotoxicity - Neurite Outgrowth Assay using Dorsal Root Ganglion (DRG) Neurons
-
DRG Neuron Culture:
-
Isolate DRGs from neonatal rodents.[14]
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Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase, dispase) followed by mechanical trituration.[14]
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Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips or plates).[14]
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Culture the neurons in a defined neurobasal medium supplemented with growth factors.
-
-
Treatment with Thalidomide Analog:
-
After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cultures with various concentrations of the thalidomide analog.
-
-
Immunocytochemistry:
-
After the desired treatment period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.
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Permeabilize the cells with a detergent (e.g., Triton X-100).
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Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
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Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
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Acquire images of the neurons using a fluorescence microscope.
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Use an automated image analysis software to quantify neurite length, number of neurites, and branching.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Thalidomide-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central Neurotoxicity of Immunomodulatory Drugs in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide plus dexamethasone versus thalidomide plus dexamethasone in newly diagnosed multiple myeloma: a comparative analysis of 411 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide sensory neurotoxicity: a clinical and neurophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 16. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurological toxicity of long-term (>1 yr) thalidomide therapy in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Me-Thalidomide 4-fluoride PROTAC Potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working with N-Me-Thalidomide 4-fluoride Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to suboptimal PROTAC performance, from low degradation efficiency to interpreting complex dose-response curves.
Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the first things I should check?
A1: When a PROTAC fails to induce degradation, the problem typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of the essential ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC.[1] Degradation during storage or in experimental media can significantly impact activity.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1] Use Western Blot or qPCR to check CRBN levels in your specific cell model.
-
Assess Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.[1] If the PROTAC cannot engage one or both partners, it cannot form the ternary complex required for degradation.
-
Test a Broad Concentration Range: High PROTAC concentrations can sometimes lead to a paradoxical decrease in degradation, a phenomenon known as the "hook effect".[2][3] It is crucial to test a wide dose range (e.g., from picomolar to high micromolar) to identify the optimal concentration window.[4]
Q2: I'm observing a "hook effect" in my dose-response experiments. Why does this happen and how can I mitigate it?
A2: The hook effect is a classic phenomenon in PROTAC research where degradation efficiency decreases at high concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive Target-PROTAC-CRBN ternary complex.[4] These binary complexes compete with and inhibit the formation of the ternary complex, thus reducing degradation.[4]
Mitigation Strategies:
-
Detailed Dose-Response Curve: The primary solution is to perform a more comprehensive dose-response experiment with a wider range of concentrations, particularly in the lower nanomolar to micromolar range.[3] This allows for the accurate determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Assess Ternary Complex Cooperativity: The stability of the ternary complex is a critical factor. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can reduce the hook effect.[3] Techniques like Surface Plasmon Resonance (SPR) can be used to measure this.
Q3: How can I confirm my PROTAC is forming a stable ternary complex in cells?
A3: Confirming ternary complex formation is crucial. Several methods can be used, ranging from biochemical to cellular assays.
-
Co-immunoprecipitation (Co-IP): This is a standard method to verify protein-protein interactions. By pulling down your target protein, you can blot for the presence of CRBN, which would indicate a PROTAC-mediated interaction.
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Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in live cells. The formation of a stable ternary complex can increase the melting temperature of the target protein, which can be detected by Western Blot.[2]
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NanoBRET™ Assay: This is a highly sensitive, real-time method to monitor protein-protein proximity in living cells.[4] It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and an E3 ligase fused to a fluorescent HaloTag®. A signal is generated only when the two are brought into close proximity by the PROTAC.[4]
Q4: Could the N-Me or 4-fluoride modifications on the thalidomide moiety be affecting CRBN binding and overall potency?
A4: Yes, modifications to the thalidomide scaffold can influence CRBN binding and PROTAC efficacy.
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4-Fluoride Modification: Fluorine introduction is a common medicinal chemistry strategy to improve properties like binding affinity and metabolic stability.[6] Studies on fluorinated thalidomide analogs have shown that such modifications can impact biological activity.[6][7] Specifically, 4-fluoro-thalidomide is a known Cereblon ligand used in PROTAC synthesis.[8][9][10] It is crucial to verify that this modification does not negatively impact the specific protein-protein interactions required for your ternary complex.
-
N-Methylation: Methylation of the glutarimide (B196013) nitrogen (N-Me) can alter the molecule's conformation and hydrogen bonding capabilities, which may affect its binding affinity to CRBN. It is essential to compare the potency of the N-Me analog to its non-methylated counterpart to understand the impact of this modification.
Quantitative Data Tables
While specific data for novel this compound PROTACs is often proprietary, the following tables provide representative data for thalidomide-based ligands and PROTACs to serve as a baseline for comparison.
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Type | IC50 / Ki (nM) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [11] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [11] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [11] |
| CC-885 | TR-FRET | IC50: 0.43 nM | [11] |
Table 2: Illustrative Degradation Parameters for a BRD4-Targeting PROTAC
This data is representative of a thalidomide-based PROTAC and serves as an example of typical results.[12]
| Parameter | Value | Description |
| DC50 | ~15 nM | The concentration of PROTAC required to degrade 50% of the target protein after a defined time point (e.g., 24 hours). |
| Dmax | >90% | The maximum percentage of target protein degradation achievable with the PROTAC. |
| Time to Dmax | 4-8 hours | The time required to reach the maximal level of protein degradation. |
Detailed Experimental Protocols
Protocol 1: Determination of PROTAC DC50 and Dmax by Western Blot
This protocol outlines the standard method to quantify target protein degradation across a range of PROTAC concentrations.[3][13]
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Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of lysis. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the this compound PROTAC in culture medium. A 10-point, 3-fold dilution series is common. Treat cells for a predetermined time (e.g., 16 or 24 hours). Include a vehicle control (e.g., DMSO at <0.5%).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.[3]
-
Data Normalization and Plotting: For each lane, normalize the target protein signal to the loading control signal. Then, normalize these values to the vehicle control to calculate the "% Protein Remaining". Plot the "% Protein Remaining" against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the PROTAC-dependent physical interaction between the target protein and CRBN.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration (or slightly above) and a vehicle control for a shorter duration (e.g., 2-4 hours) to capture the complex before complete degradation. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-Clearing Lysates: Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against your target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Washing: Wash the beads several times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the eluate by Western Blot, probing for the presence of CRBN. A band for CRBN in the PROTAC-treated sample (but not the vehicle) indicates the formation of the ternary complex. Also, probe for the immunoprecipitated target protein as a positive control.
Visualizations: Pathways and Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-thalidomide - CD Bioparticles [cd-bioparticles.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Fluoro-thalidomide, 835616-60-9 | BroadPharm [broadpharm.com]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
N-Me-Thalidomide 4-fluoride chemical stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability and storage of N-Me-Thalidomide 4-fluoride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to one year.[1] For shorter periods, storage at 4°C is also acceptable.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation. Recommended storage conditions for stock solutions are:
Q3: What solvents are compatible with this compound?
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not available, it is good laboratory practice to protect all thalidomide (B1683933) analogs from light to prevent potential photodegradation.[6] Store solid compounds and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathway for thalidomide and its N-alkyl analogs is hydrolysis of the glutarimide (B196013) ring.[7][8] This process is pH-dependent and can lead to the formation of multiple degradation products. N-alkylation, such as the N-methyl group in this compound, does not significantly alter this hydrolysis rate compared to thalidomide.[7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).
-
Check Solution Age: Ensure that stock solutions have not been stored beyond their recommended shelf life (-80°C for 6 months, -20°C for 1 month).[3][4]
-
Assess for Hydrolysis: If the compound has been exposed to non-anhydrous solvents or aqueous buffers for extended periods, hydrolysis may have occurred. N-alkyl thalidomide analogs have been shown to hydrolyze in buffer solutions.[7][8]
-
Perform Quality Control: If possible, verify the purity of the compound or solution using an analytical technique such as HPLC.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation of the compound in aqueous buffers.
This compound, like other thalidomide analogs, has limited aqueous solubility.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the initial stock solution is prepared in a suitable organic solvent like DMSO.
-
Final Concentration: When diluting the stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system but high enough to maintain solubility.
-
Sonication/Heating: Gentle warming or sonication can sometimes help redissolve precipitated material, but be cautious as heat can accelerate degradation.[4]
-
Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[4]
-
Quantitative Data
The following table summarizes the stability of N-alkyl thalidomide analogs in phosphate (B84403) buffer, which can be used as an estimate for the stability of this compound.
| Compound Class | pH | Temperature (°C) | Half-life (hours) | Average Rate Constant (h⁻¹) |
| N-Alkyl Thalidomide Analogs | 6.4 | 32 | 25 - 35 | 2.35 x 10⁻² |
Data from a study on various N-alkyl thalidomide analogs, which are expected to have similar hydrolytic stability to this compound.[7][8]
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of this compound using HPLC
This protocol is adapted from methods used to determine the chemical stability of thalidomide and its N-alkyl analogs.[7][8]
Objective: To determine the degradation kinetics of this compound in a buffered solution at a specific pH and temperature.
Materials:
-
This compound
-
HPLC-grade DMSO
-
Phosphate buffer (e.g., pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solution: Dilute the stock solution with the phosphate buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final percentage of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Incubation: Place the working solution in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution, place it in an autosampler vial, and immediately store it at a low temperature (e.g., 4°C or -20°C) to quench the degradation reaction until HPLC analysis.
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a C18 column.
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound (this compound) at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the hydrolytic stability of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refinement of N-Me-Thalidomide 4-fluoride synthesis for higher purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of N-Me-Thalidomide 4-fluoride with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-thalidomide. The second step is the N-methylation of this precursor.
Q2: What are the critical parameters in the synthesis of 4-fluoro-thalidomide to ensure high purity?
A2: The key to high purity in the first step is the complete consumption of the starting materials and minimization of side reactions. The reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride should be carried out under anhydrous conditions, and the temperature should be carefully controlled to prevent degradation.
Q3: What are the common challenges in the N-methylation step?
A3: The primary challenges during N-methylation are achieving complete methylation without over-methylation or side reactions on the phthalimide (B116566) ring. The choice of methylating agent and reaction conditions are crucial to ensure selectivity for the glutarimide (B196013) nitrogen. Incomplete reactions can lead to a mixture of the starting material and the desired product, which can be challenging to separate.
Q4: What are the expected impurities in the final product?
A4: Common impurities can include unreacted 4-fluoro-thalidomide, byproducts from the degradation of the thalidomide (B1683933) core, and potential isomers if the reaction conditions are not well-controlled. In syntheses of related pomalidomide (B1683931) conjugates from 4-fluorothalidomide, a notable impurity arises from a competing nucleophilic acyl substitution that displaces the glutarimide group.[1] While less likely with N-methylation, awareness of such potential side reactions is important.
Q5: What is the recommended method for purifying the final product?
A5: For achieving high purity, a multi-step purification process is recommended. This typically involves an initial crude purification via column chromatography, followed by a high-resolution polishing step using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-fluoro-thalidomide (Step 1) | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time or slightly increase the temperature, monitoring for degradation. |
| Degradation of starting materials or product. | Lower the reaction temperature and monitor the reaction progress more frequently using TLC or LC-MS. | |
| Presence of multiple spots on TLC after N-methylation (Step 2) | Incomplete methylation. | Increase the equivalents of the methylating agent or prolong the reaction time. |
| Over-methylation or side reactions. | Use a milder methylating agent or lower the reaction temperature. Consider using a base with a less nucleophilic counter-ion. | |
| Degradation of the product. | Ensure the reaction is performed under an inert atmosphere and at a controlled temperature. | |
| Difficulty in separating this compound from unreacted 4-fluoro-thalidomide | Similar polarity of the two compounds. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. For high purity, preparative RP-HPLC is recommended. |
| Final product shows low purity by HPLC | Co-eluting impurities. | Employ orthogonal purification methods. For instance, if normal-phase chromatography was used for the initial purification, use reversed-phase for the final polishing step. Consider recrystallization from a suitable solvent system. |
| Presence of a cryptic impurity. | In related syntheses, a byproduct from nucleophilic acyl substitution has been identified.[1] If a persistent impurity is observed, consider treating the crude product with a scavenger resin to remove reactive byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-fluoro-thalidomide)
This protocol is adapted from a known synthesis of 4-fluoro-thalidomide.
Materials:
-
4-fluoroisobenzofuran-1,3-dione
-
3-aminopiperidine-2,6-dione hydrochloride
-
Sodium Acetate (B1210297) (NaOAc)
-
Glacial Acetic Acid (HOAc)
-
Deionized Water
Procedure:
-
Combine 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid.
-
Stir the mixture at 135 °C overnight.
-
Cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Suspend the resulting residue in deionized water and stir at room temperature for 4 hours.
-
Collect the solid product by filtration and dry it in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.
Protocol 2: Synthesis of this compound
This is a suggested protocol based on standard N-methylation procedures. Optimization may be required.
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Purity and Yield Data for Thalidomide Analog Synthesis (Illustrative)
| Compound | Synthesis Method | Yield (%) | Purity (%) | Reference |
| Thalidomide | Solid-phase | 40.3-98.1 | 92.3-98.9 | [3] |
| Thalidomide | L-glutamine route | 61 (overall) | Not specified | [4] |
Visualizations
References
Technical Support Center: Overcoming Resistance to N-Me-Thalidomide 4-fluoride Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N-Me-Thalidomide 4-fluoride and related therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of thalidomide (B1683933) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[3] The primary mechanism of action involves binding to CRBN, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as neosubstrates.[4]
Q2: My cells are showing reduced sensitivity to my this compound based PROTAC. What are the potential resistance mechanisms?
A2: Resistance to therapies involving CRBN ligands like this compound can arise from several factors, broadly categorized as CRBN-dependent and CRBN-independent mechanisms.
-
CRBN-Dependent Resistance:
-
Downregulation or loss of CRBN expression: The most common mechanism of acquired resistance to immunomodulatory drugs (IMiDs) is the lack of CRBN expression.[5]
-
Mutations in CRBN: Mutations in the CRBN gene, particularly in the drug-binding pocket, can prevent the binding of this compound, thereby abrogating its activity.
-
Competition for CRBN binding: Increased expression of other proteins that can interact with CRBN may compete with the this compound-based therapeutic, reducing its efficacy.
-
-
CRBN-Independent Resistance:
-
Target protein mutations: Alterations in the target protein that prevent the binding of the PROTAC's target-binding moiety will lead to resistance.
-
Activation of bypass signaling pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the degradation of the target protein.
-
Upregulation of the target protein: Increased synthesis of the target protein can overwhelm the degradation capacity of the PROTAC.
-
Impaired ubiquitin-proteasome system: Defects in the cellular machinery responsible for protein degradation can lead to reduced efficacy of the therapeutic.
-
Q3: How can I experimentally confirm if my resistant cells have altered CRBN expression?
A3: You can assess CRBN protein levels in your sensitive and resistant cell lines using Western blotting. A significant decrease or complete loss of the CRBN protein band in the resistant cell line compared to the parental line would suggest a CRBN-dependent resistance mechanism. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What strategies can I employ to overcome resistance to my this compound based therapy?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapies: Combining your this compound based therapeutic with agents that target parallel or downstream signaling pathways can be effective.
-
Alternative E3 Ligase Ligands: If resistance is due to CRBN alterations, consider synthesizing a new PROTAC that utilizes a different E3 ligase, such as VHL.
-
Development of More Potent Degraders: Increasing the binding affinity and degradation efficacy of your PROTAC could potentially overcome resistance due to target upregulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased degradation of the target protein observed by Western blot. | 1. CRBN downregulation in resistant cells. 2. Mutation in CRBN preventing ligand binding. 3. Mutation in the target protein preventing PROTAC binding. 4. Inefficient ubiquitination or proteasomal degradation. | 1. Confirm CRBN expression levels via Western blot. 2. Sequence the CRBN gene in resistant cells. 3. Sequence the target protein gene in resistant cells. 4. Assess the overall proteasome activity in your cells. |
| No or reduced binding of this compound to CRBN in a binding assay. | 1. Incorrectly folded or inactive recombinant CRBN protein. 2. Issues with the fluorescent probe in a Fluorescence Polarization assay. 3. High concentration of DMSO in the assay buffer.[6] | 1. Verify the quality of your recombinant CRBN. 2. Validate the fluorescent probe with a known CRBN binder like thalidomide or pomalidomide. 3. Ensure the final DMSO concentration is within the recommended range for the assay (typically ≤ 1%).[6] |
| Resistant cell line shows similar target degradation as the sensitive parental line, but is still resistant. | 1. Activation of a bypass signaling pathway. 2. Alterations in downstream effectors of the target protein. | 1. Perform phosphoproteomics or RNA sequencing to identify activated pathways in the resistant cells. 2. Investigate the expression and activity of known downstream signaling molecules. |
Data Presentation
Table 1: IC50 Values for Cereblon Binding of Thalidomide Analogs
| Compound | IC50 (nM) | Assay Method |
| Thalidomide | 347.2 | Fluorescence Polarization[7] |
| Lenalidomide | 268.6 | Fluorescence Polarization[7] |
| Pomalidomide | 153.9 | Fluorescence Polarization[7] |
| Thalidomide | 22.1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[6] |
Table 2: Example Data from a Cell Viability Assay to Determine Resistance
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Sensitive Cells | PROTAC-X | 0.5 | 1 |
| Resistant Cells | PROTAC-X | 10.0 | 20 |
Experimental Protocols
Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line resistant to an this compound based therapeutic by continuous exposure to escalating drug concentrations.[8][9][10][11][12]
Materials:
-
Parental cancer cell line of interest
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This compound based therapeutic (e.g., PROTAC-X)
-
Complete cell culture medium
-
96-well plates
-
Cell counting kit (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Determine the initial IC50: a. Seed the parental cells in a 96-well plate. b. Treat the cells with a range of concentrations of your therapeutic for 72 hours. c. Determine the cell viability using a cell counting kit and a microplate reader. d. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Initial Drug Exposure: a. Culture the parental cells in a medium containing the therapeutic at a concentration equal to the IC50. b. Monitor the cells daily. Initially, a significant number of cells will die. c. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: a. Once the cells are stably proliferating in the presence of the IC50 concentration, increase the drug concentration by 1.5 to 2-fold. b. Repeat the process of monitoring and subculturing. c. Continue this dose escalation process until the cells are able to proliferate at a concentration that is significantly higher (e.g., 10 to 20-fold) than the initial IC50.
-
Characterization of the Resistant Line: a. After establishing the resistant line, culture the cells in a drug-free medium for at least two passages to ensure the resistance phenotype is stable. b. Re-determine the IC50 of the therapeutic in the resistant cell line and compare it to the parental line to calculate the fold resistance. c. Cryopreserve aliquots of the resistant cell line at different passage numbers.
Western Blot for Protein Degradation
This protocol details the steps for assessing the degradation of a target protein following treatment with an this compound based therapeutic.[13][14][15][16]
Materials:
-
Sensitive and resistant cell lines
-
This compound based therapeutic
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed both sensitive and resistant cells and treat them with the desired concentration of the therapeutic for various time points (e.g., 0, 2, 4, 8, 24 hours). b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. b. Re-probe the membrane with antibodies against CRBN and a loading control to ensure equal protein loading and to assess CRBN levels. c. Quantify the band intensities to determine the extent of target protein degradation.
Co-Immunoprecipitation (Co-IP) to Confirm CRBN Engagement
This protocol is for verifying the interaction between your this compound based therapeutic, CRBN, and the target protein.[17][18][19][20][21]
Materials:
-
Cells treated with the therapeutic or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against CRBN or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis and Pre-clearing: a. Lyse the treated cells with a non-denaturing Co-IP lysis buffer. b. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: a. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: a. Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against CRBN and the target protein to confirm their co-precipitation.
Fluorescence Polarization (FP) Assay for CRBN Binding
This in vitro assay measures the binding affinity of this compound to CRBN.[7][22][23][24]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide analog (e.g., Cy5-Thalidomide)
-
This compound
-
Assay buffer
-
Black, low-binding 96- or 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: a. Prepare a solution of recombinant CRBN and the fluorescently labeled thalidomide analog in the assay buffer. b. Prepare serial dilutions of this compound.
-
Binding Reaction: a. In the wells of the microplate, add the CRBN/fluorescent probe mixture. b. Add the serially diluted this compound or a vehicle control. c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement and Analysis: a. Measure the fluorescence polarization of each well using a microplate reader. b. The binding of the small fluorescent probe to the larger CRBN protein will result in a high polarization value. In the presence of this compound, which competes for binding, the fluorescent probe will be displaced, leading to a decrease in polarization. c. Plot the change in fluorescence polarization against the concentration of this compound to determine the binding affinity (e.g., IC50 or Kd).
Visualizations
Caption: Mechanism of action of an this compound based PROTAC.
Caption: Major mechanisms of resistance to CRBN-based therapies.
Caption: A logical workflow for investigating and overcoming resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of drug-resistant cell lines [bio-protocol.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. amsbio.com [amsbio.com]
Assay development challenges for N-Me-Thalidomide 4-fluoride PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N-Me-Thalidomide 4-fluoride PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound PROTACs?
This compound PROTACs are bifunctional molecules designed to induce the degradation of a specific target protein. They function by simultaneously binding to the target protein and an E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound moiety serves as the CRBN-binding ligand.
Q2: What are the initial characterization assays for a novel this compound PROTAC?
The initial characterization of a new PROTAC involves a series of assays to confirm its activity and mechanism of action. These include:
-
Target Protein Degradation: Assays such as Western blotting or mass spectrometry are used to measure the reduction in the level of the target protein in cells treated with the PROTAC.
-
Target Engagement: It is crucial to confirm that the PROTAC binds to its intended target protein. Techniques like cellular thermal shift assay (CETSA), fluorescence polarization (FP), or surface plasmon resonance (SPR) can be used.
-
CRBN Engagement: Similar to target engagement, confirming the binding of the PROTAC to CRBN is essential.
-
Ternary Complex Formation: Demonstrating the formation of the Target-PROTAC-CRBN complex is a key step. This can be assessed using biophysical methods like SPR, isothermal titration calorimetry (ITC), or proximity-based assays like AlphaScreen.
Q3: How do the N-methylation and 4-fluorination of the thalidomide (B1683933) moiety potentially impact PROTAC activity?
Modifications to the thalidomide scaffold can influence several aspects of PROTAC function:
-
CRBN Binding Affinity: N-methylation and 4-fluorination can alter the binding affinity and selectivity for CRBN, which can impact the efficiency of ternary complex formation.
-
Ternary Complex Stability: These modifications can affect the stability and conformation of the ternary complex, which is a critical determinant of degradation efficiency.
-
Cell Permeability: The physicochemical properties of the PROTAC are altered by these modifications, which can affect its ability to cross the cell membrane and reach its intracellular target.
-
Off-Target Effects: Changes to the thalidomide moiety could potentially alter the off-target profile of the PROTAC.
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess cell permeability using a cellular uptake assay. If permeability is low, consider optimizing the linker or other parts of the PROTAC molecule. |
| Low target engagement | Confirm target engagement using a biophysical or cellular target engagement assay (e.g., CETSA). A lack of engagement indicates an issue with the target-binding portion of the PROTAC. |
| Low CRBN engagement | Verify binding to CRBN. The N-Me and 4-fluoride modifications may negatively impact CRBN binding in your specific construct. |
| Inefficient ternary complex formation | Investigate ternary complex formation directly. The "hook effect," where high concentrations of the PROTAC can inhibit complex formation, might be a factor. Test a wider range of PROTAC concentrations. |
| Target protein is not accessible for ubiquitination | Ensure that the recruited E3 ligase can ubiquitinate the target protein. The orientation of the target in the ternary complex is critical. |
| Proteasome inhibition | Co-treat with a proteasome inhibitor (e.g., MG132). If the target protein level is restored, it confirms that the degradation is proteasome-dependent and that the issue lies upstream. |
Problem 2: The "Hook Effect" is observed in degradation assays.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is due to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) that do not lead to degradation, instead of the productive ternary complex.
Solutions:
-
Titrate the PROTAC concentration: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.
-
Use a different PROTAC: A PROTAC with different binding affinities for the target and E3 ligase may exhibit a less pronounced hook effect.
Problem 3: Off-target protein degradation is detected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of selectivity of the target binder | Profile the selectivity of the warhead (the part of the PROTAC that binds to the target protein) against a panel of related proteins. |
| Neosubstrate degradation by CRBN | The PROTAC may induce the degradation of proteins that are not the intended target but are brought into proximity with CRBN. Perform proteome-wide analysis to identify off-target effects. |
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cells in suspension with the PROTAC or vehicle control at the desired concentration for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting for the target protein. An increase in the thermal stability of the target protein in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound PROTACs.
Validation & Comparative
A Comparative Guide to CRBN Recruitment: N-Me-Thalidomide 4-fluoride vs. Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Me-Thalidomide 4-fluoride and pomalidomide (B1683931) in their capacity to recruit Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. This comparison is essential for the rational design of molecular glues and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. While extensive data exists for the clinically approved immunomodulatory drug (IMiD) pomalidomide, information on this compound is less prevalent in peer-reviewed literature. This guide compiles available quantitative data, outlines relevant experimental methodologies, and provides a structure-activity relationship (SAR) based perspective on their potential differences.
Introduction to CRBN Recruitment
Cereblon (CRBN) acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] Small molecules like pomalidomide can bind to CRBN, modulating its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates," proteins not typically targeted by the native CRL4-CRBN complex.[1][2] This "molecular glue" mechanism is fundamental to the therapeutic effects of IMiDs and the rapidly expanding field of targeted protein degradation using PROTACs, where a CRBN ligand is tethered to a target protein-binding ligand.[]
Quantitative Data Comparison
Direct comparative experimental data for this compound is not extensively available in the public domain. The following tables summarize known quantitative data for pomalidomide and relevant data for thalidomide (B1683933) and its analogs to infer the potential properties of this compound.
Table 1: Binding Affinity to CRBN
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [4] |
| 6.4 nM (IC50) | TR-FRET | [5] | |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [4] |
| 22.4 nM (IC50) | TR-FRET | [5] | |
| (S)-Thalidomide | 11.0 nM (IC50) | TR-FRET | [5] |
| (R)-Thalidomide | 200.4 nM (IC50) | TR-FRET | [5] |
| This compound | Data Not Available | - | - |
Table 2: Neosubstrate Degradation
| Compound | Degraded Neosubstrates | Key Downstream Effects | Reference |
| Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Downregulation of IRF4 and MYC, anti-myeloma activity | [1] |
| Thalidomide | IKZF1, IKZF3 (less efficient than pomalidomide) | Immunomodulatory and anti-angiogenic effects | [2][4] |
| This compound | Data Not Available | - | - |
Structure-Activity Relationship (SAR) Insights for this compound
While direct data is lacking, the structure of this compound allows for some inferences based on known SAR of thalidomide analogs:
-
4-Fluoro Substitution: Fluorination of the phthalimide (B116566) ring has been shown to correlate with increased CRBN binding affinity in some thalidomide analogs.[6] This is attributed to favorable electronic interactions within the binding pocket.
-
N-Methylation of Glutarimide (B196013): The glutarimide moiety is crucial for CRBN binding. N-methylation of the glutarimide ring, as seen in this compound, is predicted to cause steric hindrance in the binding pocket and disrupt a key hydrogen bond with His-378, which could potentially reduce binding affinity.[7]
Based on these general SAR principles, it is plausible that the 4-fluoro substitution on this compound may enhance binding, while the N-methylation could be detrimental. The net effect on CRBN recruitment would depend on the interplay of these two modifications. Direct experimental validation is necessary to confirm these hypotheses.
Signaling Pathways and Experimental Workflows
Pomalidomide's Mechanism of Action
Pomalidomide acts as a molecular glue, bringing together CRBN and neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the ubiquitination of IKZF1/3 by the CRL4-CRBN complex and their subsequent degradation by the proteasome. The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, results in downstream anti-cancer effects.
Caption: Pomalidomide binds to CRBN, inducing the degradation of IKZF1/3.
Experimental Workflow for Comparing CRBN Ligands
A typical workflow to compare the CRBN recruitment efficiency of two compounds involves a series of in vitro and cellular assays.
Caption: A multi-assay approach to characterize CRBN ligand performance.
Detailed Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by the test compound. A decrease in the FRET signal indicates that the test compound is binding to CRBN.
Protocol:
-
Reagents:
-
Recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide analog (tracer).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His) that binds to a tag on CRBN.
-
Test compounds (this compound and pomalidomide) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).
-
-
Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of CRBN-DDB1 and the terbium-conjugated antibody.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescent tracer.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the ratio against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This technique is used to demonstrate the formation of a ternary complex (CRBN-ligand-neosubstrate) within a cellular context. An antibody against one component of the complex is used to pull down the entire complex, and the presence of the other components is detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat cells with the test compound (this compound or pomalidomide) or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN or the neosubstrate (e.g., IKZF1) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CRBN and the neosubstrate.
-
Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. Increased thermal stability of CRBN in the presence of a test compound indicates direct target engagement.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble CRBN in each sample by Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Conclusion
Pomalidomide is a well-characterized CRBN recruiter with potent activity in inducing the degradation of key oncoproteins in multiple myeloma. While quantitative data for this compound is scarce, structure-activity relationships for thalidomide analogs suggest that the combined effects of 4-fluorination and N-methylation on the glutarimide ring will determine its ultimate efficacy in CRBN recruitment. The 4-fluoro group is anticipated to be beneficial for binding, whereas the N-methyl group may be detrimental. Rigorous experimental evaluation using the detailed protocols provided in this guide is essential to definitively characterize the CRBN recruitment capabilities of this compound and its potential as a component in novel protein degraders.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon E3 Ligase Ligands in PROTAC Design: Lenalidomide vs. N-Me-Thalidomide 4-fluoride
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery to the protein of interest. Among the most utilized E3 ligases is Cereblon (CRBN), and its recruitment is commonly achieved through ligands derived from immunomodulatory drugs (IMiDs). This guide provides a comparative analysis of two such ligands: the well-established lenalidomide (B1683929) and the modified analog, N-Me-Thalidomide 4-fluoride.
While direct, peer-reviewed comparative studies on the performance of PROTACs containing this compound versus those with lenalidomide are not extensively available, this guide will draw upon existing data for lenalidomide and related fluorinated analogs to provide a comprehensive overview for researchers. We will delve into the structural differences, their implications for CRBN binding, and the potential effects on PROTAC efficacy and selectivity. Furthermore, we will present key experimental protocols necessary for such a comparative evaluation.
Structural and Mechanistic Overview
Lenalidomide and this compound are both derivatives of thalidomide (B1683933) and function by binding to the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1][2] This binding event does not inhibit the ligase but rather modulates its substrate specificity, enabling the recruitment of target proteins for polyubiquitination and subsequent degradation by the 26S proteasome.[3][4]
The key structural differences lie in the substitutions on the phthalimide (B116566) ring. Lenalidomide features an amino group at the 4-position, whereas this compound has a fluorine atom at the 4-position and a methyl group on the phthalimide nitrogen. These modifications can influence several key aspects of PROTAC performance:
-
CRBN Binding Affinity: The affinity of the E3 ligase ligand for CRBN is a crucial parameter. Higher affinity can contribute to the formation of a more stable ternary complex (PROTAC-target-E3 ligase), which is often associated with more efficient degradation.[5]
-
Ternary Complex Cooperativity: The stability of the ternary complex is not solely dependent on the binary affinities of the PROTAC for its target and the E3 ligase. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a key driver of PROTAC efficacy.[6]
-
Neosubstrate Degradation: A known characteristic of IMiD-based ligands is their ability to induce the degradation of endogenous "neosubstrates" of CRBN, such as IKZF1, IKZF3, and GSPT1.[4][7] Modifications to the thalidomide scaffold can alter this neosubstrate profile, which can be either a desired therapeutic effect or a potential off-target liability.
-
Physicochemical Properties: Fluorination and methylation can impact the solubility, cell permeability, and metabolic stability of the resulting PROTAC, all of which are critical for its overall performance.
Quantitative Data Comparison
Direct comparative data for this compound is limited. However, studies on related fluorinated lenalidomide analogs, such as 6-fluoro lenalidomide, provide valuable insights into how fluorination can impact performance compared to the parent compound, lenalidomide. The following tables summarize representative data for lenalidomide and provide a framework for the type of data required for a robust comparison.
Table 1: CRBN Binding Affinity of E3 Ligase Ligands
| Ligand | Binding Affinity (KD or IC50 to CRBN) | Method | Reference |
| Thalidomide | ~250 nM (KD) | Isothermal Titration Calorimetry (ITC) | [8] |
| Lenalidomide | ~178 nM (KD) | Competitive Titration | [8] |
| Pomalidomide (B1683931) | ~157 nM (KD) | Competitive Titration | [8] |
| This compound | Data not publicly available | - | - |
Note: Lenalidomide and pomalidomide generally exhibit stronger binding to CRBN than thalidomide.[9]
Table 2: Degradation Efficacy of a BET-Targeting PROTAC (dBET1) using a Thalidomide-based Ligand
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | ~8 nM | >95% | MOLM13 | [1] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 3: Comparative Degradation of Neosubstrates by Lenalidomide and 6-Fluoro Lenalidomide
| Compound | Neosubstrate | Relative Degradation | Method | Reference |
| Lenalidomide | IKZF1 | +++ | Immunoblot | [10] |
| 6-Fluoro Lenalidomide | IKZF1 | ++++ | Immunoblot | [10] |
| Lenalidomide | SALL4 | ++ | Immunoblot | [10] |
| 6-Fluoro Lenalidomide | SALL4 | + | Immunoblot | [10] |
This data from a study on 6-fluoro lenalidomide suggests that fluorination can enhance the degradation of certain neosubstrates (IKZF1) while reducing the degradation of others (SALL4), indicating a potential for tuning selectivity.[10]
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC that recruits the CRL4^CRBN^ E3 ubiquitin ligase to a target protein of interest (POI).
Caption: Catalytic cycle of PROTAC-mediated protein degradation via CRL4-CRBN.
Experimental Workflow for Comparing PROTAC Efficacy
A systematic approach is required to compare the performance of PROTACs constructed with different E3 ligase ligands. The following diagram outlines a typical experimental workflow.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-Me-Thalidomide 4-fluoride with other CRBN ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Me-Thalidomide 4-fluoride and other prominent Cereblon (CRBN) E3 ligase ligands. The following sections present a comprehensive analysis of their performance, supported by available experimental data, and outline the methodologies for key evaluative experiments.
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is a key player in the ubiquitin-proteasome system.[1] Small molecules that bind to CRBN can modulate its activity, leading to the ubiquitination and subsequent degradation of specific target proteins. These molecules, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), have garnered significant interest as therapeutic agents and as components of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its degradation.[2]
This guide focuses on a head-to-head comparison of various CRBN ligands, including the parent molecule thalidomide (B1683933) and its more potent derivatives lenalidomide, pomalidomide, and iberdomide, alongside the newer GSPT1-targeting ligand CC-90009. While direct comparative experimental data for this compound is limited in publicly available literature, we will discuss its known context and the expected impact of its chemical modifications based on related studies.
Performance Comparison of CRBN Ligands
The efficacy of a CRBN ligand is determined by several factors, including its binding affinity to CRBN, its ability to induce the degradation of specific neosubstrates (in the case of molecular glues), and its suitability for incorporation into PROTACs. The following table summarizes key quantitative data for prominent CRBN ligands.
| Ligand | CRBN Binding Affinity (KD or IC50) | Key Neosubstrates Degraded (as molecular glue) | Primary Application |
| Thalidomide | ~250 nM (KD)[3] | IKZF1, IKZF3, SALL4[] | Molecular Glue, PROTAC Scaffold |
| Lenalidomide | ~178 nM (KD)[3] | IKZF1, IKZF3[] | Molecular Glue, PROTAC Scaffold |
| Pomalidomide | ~157 nM (KD)[3] | IKZF1, IKZF3[] | Molecular Glue, PROTAC Scaffold |
| Iberdomide (CC-220) | ~150 nM (IC50) | IKZF1, IKZF3 (more potent than pomalidomide) | Molecular Glue |
| CC-90009 | High Affinity (details proprietary) | GSPT1[5] | Molecular Glue |
| This compound | Data not publicly available | Data not publicly available | PROTAC Scaffold |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CRBN ligands, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.
CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism by which a CRBN ligand, either as a molecular glue or as part of a PROTAC, induces the degradation of a target protein.
Caption: General mechanism of CRBN-mediated protein degradation.
Experimental Workflow for CRBN Ligand Evaluation
The characterization of a novel CRBN ligand like this compound involves a series of in vitro and cell-based assays to determine its binding affinity and functional efficacy.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of N-Me-Thalidomide 4-fluoride: A Comparative Guide Using CRBN Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. By leveraging CRBN knockout (KO) cell lines, researchers can definitively ascertain the compound's dependency on the Cereblon (CRBN) protein for its biological activity. This guide outlines the key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate the replication of these validation studies.
This compound is a derivative of thalidomide (B1683933) and is designed to engage the CRBN E3 ubiquitin ligase.[1] Like other immunomodulatory drugs (IMiDs), its mechanism of action is presumed to involve the recruitment of neosubstrate proteins to the CRL4-CRBN complex, leading to their ubiquitination and subsequent proteasomal degradation.[2][3] To confirm this on-target effect, it is crucial to demonstrate that the compound's activity is absent in cells lacking CRBN.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from a closely related and well-characterized thalidomide analog, pomalidomide (B1683931) , as a representative example to illustrate the validation process.
Comparative Analysis: Wild-Type vs. CRBN Knockout Cells
The following tables summarize the expected outcomes when comparing the effects of a CRBN-dependent compound in wild-type (WT) versus CRBN knockout (KO) cells.
Table 1: Neosubstrate Degradation
This table illustrates the CRBN-dependent degradation of the known neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), following treatment with a CRBN-recruiting compound.
| Cell Line | Treatment | IKZF1 Protein Level (Normalized to Control) | Aiolos (IKZF3) Protein Level (Normalized to Control) |
| WT | Vehicle | 1.0 | 1.0 |
| WT | Pomalidomide (1 µM) | 0.2 | 0.1 |
| CRBN KO | Vehicle | 1.0 | 1.0 |
| CRBN KO | Pomalidomide (1 µM) | 1.0 | 1.0 |
Data is representative and compiled from studies on pomalidomide.[4][5]
Table 2: Cellular Viability
This table demonstrates the impact on cell viability, highlighting the CRBN-dependent cytotoxic effects of the compound in a multiple myeloma cell line.
| Cell Line | Treatment | IC50 (µM) |
| WT | Pomalidomide | ~0.1 |
| CRBN KO | Pomalidomide | >10 |
Data is representative and compiled from studies on pomalidomide in multiple myeloma cell lines.[1]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the neosubstrate profile of N-Me-Thalidomide 4-fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the neosubstrate profile of N-Me-Thalidomide 4-fluoride, a novel E3 ligase ligand. Due to the limited publicly available data on the specific neosubstrate profile of this compound, this document outlines a comparative approach using well-characterized thalidomide (B1683933) analogs, namely thalidomide and lenalidomide (B1683929), as benchmarks. The methodologies and data presentation formats provided herein are intended to serve as a template for researchers conducting such comparative studies.
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Small molecule ligands of CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by the native E3 ligase complex. These newly targeted proteins are referred to as "neosubstrates"[2][3][4]. The specific profile of neosubstrates is highly sensitive to the chemical structure of the CRBN ligand[5][6]. Subtle modifications, such as methylation or fluorination, can significantly alter the repertoire of degraded proteins, thereby influencing the therapeutic efficacy and toxicity profile of the compound.
Comparative Neosubstrate Degradation
The following table summarizes the known degradation profiles of thalidomide and lenalidomide for key neosubstrates. This data serves as a comparative baseline for the analysis of this compound. The degradation is typically measured as the percentage of protein reduction in a specific cell line after treatment with the compound.
| Neosubstrate | Thalidomide Degradation | Lenalidomide Degradation | This compound Degradation |
| IKZF1 (Ikaros) | Degraded | Strongly Degraded | Data Not Available |
| IKZF3 (Aiolos) | Degraded | Strongly Degraded | Data Not Available |
| GSPT1 | Not Significantly Degraded | Not Significantly Degraded | Data Not Available |
| CK1α (CSNK1A1) | Not Significantly Degraded | Degraded | Data Not Available |
| SALL4 | Degraded | Degraded | Data Not Available |
| ZFP91 | Degraded | Degraded | Data Not Available |
Note: The degradation efficiency can vary depending on the cell type, compound concentration, and duration of treatment.
Signaling Pathway: CRBN-Mediated Neosubstrate Degradation
The diagram below illustrates the general mechanism of action for CRBN-modulating compounds like this compound. The compound acts as a "molecular glue," inducing a novel interaction between the CRBN E3 ligase complex and a neosubstrate, leading to its ubiquitination and proteasomal degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of N-Me-Thalidomide 4-fluoride-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. This guide provides a comparative analysis of PROTACs based on N-Me-Thalidomide 4-fluoride, a derivative of the widely used Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933). Due to the limited availability of public data on PROTACs specifically employing the this compound moiety, this guide will draw comparisons from data on closely related fluorinated and N-methylated thalidomide analogues, as well as the broader class of thalidomide- and pomalidomide-based PROTACs.
Introduction to this compound in PROTAC Design
This compound is a chemical building block used in the synthesis of PROTACs to recruit the CRBN E3 ubiquitin ligase. The core thalidomide structure binds to CRBN, and when incorporated into a PROTAC, it brings the E3 ligase into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The "N-Me" (N-methyl) and "4-fluoro" modifications on the thalidomide scaffold are intended to modulate the physicochemical and pharmacological properties of the resulting PROTAC, potentially impacting its binding affinity, cell permeability, metabolic stability, and specificity.
The 4-fluoro substitution on the phthalimide (B116566) ring can serve as a handle for linker attachment via nucleophilic aromatic substitution, providing a convenient method for PROTAC synthesis.[1] Fluorination is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[2]
Performance Comparison: Data Presentation
Direct comparative data for PROTACs utilizing this compound is scarce in the public domain. Therefore, to provide a framework for evaluation, the following tables summarize representative data for well-characterized pomalidomide-based PROTACs, which are also CRBN recruiters and serve as a benchmark in the field. Pomalidomide (B1683931) generally exhibits a higher binding affinity to CRBN than thalidomide.[3]
Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | BRD4 | RS4;11 | 0.7 | >95 | [4] |
| dBET1 | BRD4 | MV4;11 | 8 | ~98 | [5] |
Note: Data is compiled from different studies, and experimental conditions may vary.
Table 2: Binding Affinity of Thalidomide and Pomalidomide to CRBN
| Ligand | Binding Affinity (K_D) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Varies | [3] |
| Pomalidomide | ~157 nM | Varies | [3] |
One study on a fluorinated pomalidomide analogue (compound 17) provides some insight into the potential effects of fluorination. This compound, with a fluorine substitution on the aniline (B41778) moiety, demonstrated a significantly higher DC₅₀ (1400 nM) for the degradation of the neosubstrate Aiolos compared to pomalidomide (DC₅₀ – 8.7 nM), indicating a loss of activity.[6] This suggests that the position and nature of the fluorine substitution are critical for maintaining potent degradation activity.
Specificity and Off-Target Effects
A primary concern with thalidomide-based PROTACs is their potential for off-target degradation of "neosubstrates," which are proteins that are not the intended target but are recruited to CRBN by the thalidomide moiety. Well-known neosubstrates include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[7][8] The degradation of these proteins can lead to unintended biological consequences.
The specificity of an this compound-based PROTAC would need to be rigorously evaluated through proteome-wide analysis to identify all degraded proteins. This is crucial to ensure that the desired on-target degradation is not accompanied by unacceptable off-target effects.
Experimental Protocols
A thorough evaluation of a novel PROTAC involves a series of key experiments to determine its efficacy, specificity, and mechanism of action.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) and for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A housekeeping protein (e.g., GAPDH, β-actin) should also be probed as a loading control.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[4][10]
Global Proteomics for Specificity Profiling
This unbiased approach provides a proteome-wide view of protein abundance changes to identify on-target and off-target degradation events.[11]
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC₅₀. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance in PROTAC-treated samples to vehicle-treated controls to identify significantly downregulated proteins.
TR-FRET Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical step in the mechanism of action of a PROTAC.[12][13][14][15][16]
-
Reagents: Recombinant tagged target protein (e.g., His-tagged) and tagged CRBN (e.g., GST-tagged), and corresponding TR-FRET antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, incubate the recombinant proteins and TR-FRET antibodies with a serial dilution of the PROTAC.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to N-Me-Thalidomide 4-fluoride for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Me-Thalidomide 4-fluoride's Performance and Experimental Data
This compound is a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), playing a significant role in the development of targeted protein degradation technologies, including proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of this compound against its key analogues, offering insights into its cross-reactivity and potential applications in drug discovery and development.
Executive Summary
This compound belongs to the class of immunomodulatory drugs (IMiDs) that function by recruiting neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The introduction of a methyl group on the glutarimide (B196013) ring and a fluorine atom on the phthalimide (B116566) ring can significantly alter the binding affinity for CRBN and the degradation profile of specific neosubstrates compared to parent compounds like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This guide explores these differences through available experimental data, detailed protocols, and pathway visualizations.
Comparative Analysis of CRBN Binding Affinity
The binding affinity of a ligand to CRBN is a critical determinant of its efficacy in inducing neosubstrate degradation. Fluorination of the phthalimide ring has been shown to generally increase CRBN binding affinity. The methylation of the glutarimide nitrogen, however, may have varied effects. Below is a summary of available data comparing the CRBN binding affinities of this compound and related compounds.
| Compound | Modification(s) | CRBN Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | - | ~1-10 µM | [1][2] |
| Lenalidomide | 4-amino substitution | ~0.1-1 µM | [2] |
| Pomalidomide | 4-amino substitution, phthalimide carbonyl | ~0.01-0.1 µM | [2] |
| 4-Fluoro-thalidomide | 4-fluoro substitution | Generally increased affinity vs. Thalidomide | [1] |
| This compound | 4-fluoro, N-methyl substitution | Data not available in direct comparative studies | - |
Note: Direct comparative binding affinity data for this compound under the same experimental conditions as other analogs is limited in publicly available literature. The trend of increased affinity with fluorination suggests that this compound likely exhibits strong CRBN binding.
Cross-Reactivity: Neosubstrate Degradation Profiles
The therapeutic effects and potential toxicities of IMiDs are closely linked to their specific neosubstrate degradation profiles. Key neosubstrates include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), the translation termination factor GSPT1, and the transcription factor SALL4, which is associated with thalidomide's teratogenic effects.
| Compound | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | GSPT1 Degradation (DC50) | SALL4 Degradation (DC50) |
| Thalidomide | Micromolar range | Micromolar range | Weak to no degradation | Micromolar range |
| Lenalidomide | Nanomolar range | Nanomolar range | No degradation | Weak degradation |
| Pomalidomide | Nanomolar range | Nanomolar range | No degradation | Micromolar range |
| 4-Fluoro-thalidomide | Potentially enhanced vs. Thalidomide | Potentially enhanced vs. Thalidomide | Data not available | Data not available |
| This compound | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies |
Note: While specific degradation data for this compound is scarce, studies on other fluorinated and N-methylated analogs can provide insights. Fluorination can enhance the degradation of certain neosubstrates. The N-methylation of the glutarimide ring, however, has been reported to abrogate binding to CRBN and subsequent neosubstrate degradation in some contexts. Further experimental validation is crucial.
Experimental Protocols
CRBN Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., FAM-thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (including this compound and comparators)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the fluorescent tracer to all wells at a final concentration of ~10 nM.
-
Add the test compounds to the respective wells. Include wells with no compound (for maximum polarization) and wells with a high concentration of a known binder (for minimum polarization).
-
Add the CRBN-DDB1 complex to all wells at a final concentration that yields a significant polarization window (typically in the nanomolar range).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Neosubstrate Degradation Assay (Western Blot)
This protocol is for assessing the ability of a compound to induce the degradation of specific neosubstrates in a cellular context.
Materials:
-
Human cell line expressing target neosubstrates (e.g., MM.1S for IKZF1/3)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against IKZF1, IKZF3, GSPT1, SALL4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 4, 8, or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Synthesis of this compound
Postulated Synthetic Scheme:
Caption: Postulated synthesis of this compound.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The following diagrams illustrate this pathway and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a promising CRBN ligand with potential for enhanced properties due to its structural modifications. While direct comparative data is still emerging, the existing knowledge on fluorinated and N-methylated thalidomide analogs suggests it may possess a unique cross-reactivity profile. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the rapidly evolving field of targeted protein degradation. Rigorous head-to-head comparisons with established CRBN ligands are essential to fully understand its advantages and limitations.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: N-Me-Thalidomide 4-fluoride and First-Generation Thalidomide
In the landscape of targeted protein degradation, the pioneering immunomodulatory drug (IMiD) thalidomide (B1683933) has paved the way for a new class of therapeutics. Its mechanism, centered on the recruitment of neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase, has inspired the development of numerous analogs with modified specificities and potencies. This guide provides a comparative overview of a representative next-generation compound, N-Me-Thalidomide 4-fluoride, and the archetypal first-generation thalidomide.
This comparison focuses on the core tenets of their mechanism of action: binding to the CRBN receptor, subsequent degradation of target proteins, and the downstream cellular effects. While direct, head-to-head experimental data for this compound is limited in publicly available literature, this guide synthesizes known principles of thalidomide and its fluorinated analogs to provide a foundational understanding for researchers and drug developers.
Quantitative Data Summary
The following tables summarize representative quantitative data for thalidomide and the anticipated performance characteristics of fluorinated analogs based on existing research. It is important to note that these values can vary based on the specific experimental conditions.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | FRET-based assay | IC50: 7.8 ± 0.3 µM | [1] |
| Thalidomide | TR-FRET assay | IC50: 22.4 nM | [2] |
| (S)-Thalidomide | TR-FRET assay | IC50: 11.0 nM | [2] |
| (R)-Thalidomide | TR-FRET assay | IC50: 200.4 nM | [2] |
| Fluorinated Analogs | Microscale Thermophoresis | Generally increased affinity compared to non-fluorinated counterparts | [3] |
Table 2: Neosubstrate Degradation (IKZF1/IKZF3)
| Compound | Cell Line | Degradation Potency (DC50) | Reference |
| Thalidomide | Multiple Myeloma Cells | Induces degradation of IKZF1 and IKZF3 | [4][5] |
| Lenalidomide (analog) | Multiple Myeloma Cells | More potent degradation than thalidomide | [4][5] |
| Tetrafluorinated Analogs | MM.1S, HuH6 | Did not induce degradation of IKZF3, GSPT1, CK1α, SALL4 | [6][7] |
Table 3: Anti-proliferative and Anti-angiogenic Activity
| Compound | Assay Type | Activity | Reference |
| Thalidomide | Multiple Myeloma Cell Lines | Induces growth inhibition | [8][9] |
| Thalidomide | HUVEC Proliferation | Limited effect at 100 µM | [6] |
| Tetrafluoro-thalidomide | HUVEC Proliferation | 48% growth reduction at 10 µM | [6] |
| Tetrafluoro-thalidomide | MM1.S Cell Growth | 95% growth reduction at 10 µM | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of thalidomide and its analogs are initiated by their binding to CRBN, a component of the CRL4 E3 ubiquitin ligase complex.[10] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.
For the anti-myeloma effects of thalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][11][12][13] The degradation of these factors leads to the downregulation of c-Myc and IRF4, which are critical for myeloma cell survival, and the upregulation of Interleukin-2 (IL-2) in T-cells.[4][11]
Interestingly, studies on tetrafluorinated thalidomide analogs suggest that their potent anti-angiogenic effects may not be mediated by the degradation of canonical neosubstrates like IKZF3.[6][7] This points towards alternative or CRBN-independent mechanisms for their anti-angiogenic activity, potentially involving the inhibition of signaling pathways such as the STAT3/SP4 pathway, which regulates the expression of vascular endothelial growth factor (VEGF).[14][15]
Caption: Mechanism of action for thalidomide's anti-myeloma effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of thalidomide in refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.dana-farber.org [labs.dana-farber.org]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 14. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 15. researchgate.net [researchgate.net]
In vitro and in vivo correlation of N-Me-Thalidomide 4-fluoride PROTAC activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of Proteolysis Targeting Chimeras (PROTACs) utilizing N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ligase ligand. Due to the limited availability of public data on a specific PROTAC employing this ligand, this document establishes a hypothetical comparison against a well-characterized PROTAC, ARV-825, which targets the BET bromodomain protein BRD4 using a pomalidomide-based CRBN ligand. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers to conduct their own in vitro and in vivo comparative studies.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs are a widely used class of E3 ligase ligands that bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
This compound is a derivative of thalidomide designed for incorporation into PROTACs.[5][6] The N-methylation and 4-fluorination are chemical modifications that may influence the ligand's binding affinity for CRBN, as well as the resulting PROTAC's physicochemical properties, cell permeability, and metabolic stability.[7][8] A direct comparison with established PROTACs is crucial to ascertain the potential advantages of these modifications.
Mechanism of Action: A Comparative Overview
The fundamental mechanism for both a hypothetical this compound PROTAC and ARV-825 is the formation of a ternary complex between the target protein (BRD4) and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of BRD4.
PROTAC-induced protein degradation pathway.
In Vitro Activity Comparison
The initial assessment of a novel PROTAC involves a series of in vitro assays to determine its potency and efficacy in degrading the target protein and its impact on cell viability.
Quantitative Data Summary: In Vitro
| Parameter | Hypothetical N-Me-Thal-4F PROTAC | ARV-825 (Reference) | Cell Line |
| BRD4 Degradation | |||
| DC50 (nM) | [Insert Value] | ~1 | RS4;11 |
| Dmax (%) | [Insert Value] | >95 | RS4;11 |
| Cell Viability | |||
| IC50 (nM) | [Insert Value] | ~5 | RS4;11 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Concentration for 50% inhibition of cell viability.
In Vivo Activity Comparison
Promising in vitro candidates are advanced to in vivo studies to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy in relevant animal models.
Quantitative Data Summary: In Vivo
| Parameter | Hypothetical N-Me-Thal-4F PROTAC | ARV-825 (Reference) | Animal Model |
| Efficacy | |||
| Tumor Growth Inhibition (%) | [Insert Value] | >100 (regression) | RS4;11 Xenograft |
| Pharmacodynamics | |||
| BRD4 Degradation in Tumor (%) | [Insert Value] | >90 | RS4;11 Xenograft |
| Pharmacokinetics | |||
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | Mouse |
| T1/2 (hours) | [Insert Value] | [Insert Value] | Mouse |
| Bioavailability (%) | [Insert Value] | [Insert Value] | Mouse |
Cmax: Maximum plasma concentration; T1/2: Half-life.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible comparison of PROTAC activities.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11) at a density of 0.5 x 10^6 cells/mL. The following day, treat with a serial dilution of the PROTACs or vehicle control (DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Calculate DC50 and Dmax values using non-linear regression analysis.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated cells and calculate IC50 values by fitting the data to a dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and implant cancer cells (e.g., RS4;11) subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Dosing: Administer the PROTACs or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: Collect tumor samples at various time points after the final dose to assess target protein degradation by western blot or immunohistochemistry.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after a single dose to determine the plasma concentration of the PROTAC over time.
Experimental Workflow Visualization
A systematic workflow is essential for a robust comparison of PROTACs from in vitro characterization to in vivo validation.
Workflow for comparing PROTACs.
Conclusion
The development of novel PROTACs requires rigorous comparative evaluation against established standards. While specific data for an this compound-based PROTAC is not yet in the public domain, this guide provides the necessary framework, experimental protocols, and data presentation standards for researchers to conduct a thorough in vitro and in vivo comparison. Such studies will be instrumental in determining the therapeutic potential of new CRBN-recruiting PROTACs and advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 7. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
Confirming Target Engagement of N-Me-Thalidomide 4-fluoride with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to confirm the target engagement of N-Me-Thalidomide 4-fluoride with its primary target, Cereblon (CRBN). Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and its modulation by thalidomide (B1683933) and its analogs is crucial for their therapeutic effects.[1] The following sections detail the experimental protocols for three distinct biophysical and biochemical assays, present available comparative data, and illustrate the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
Table 1: Comparison of Binding Affinities to Cereblon (CRBN) using Fluorescence Polarization (FP)
| Compound | IC50 (nM) - TR-FRET Assay[2] | IC50 (nM) - FP Assay[2] |
| Thalidomide | 22.4 | 404.6 |
| Lenalidomide | 8.9 | 296.9 |
| Pomalidomide | 6.4 | 264.8 |
Table 2: Comparison of Thermal Stabilization of Cereblon using Thermal Shift Assay
| Compound | IC50 (µM)[2] |
| Thalidomide | 30 |
| Lenalidomide | 3 |
| Pomalidomide | 3 |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental procedures discussed in this guide.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time.
-
Heat Treatment: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection of Soluble CRBN: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN by Western blot using a CRBN-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the direct binding partners of a small molecule by enriching the target protein and its interacting complex from a cell lysate.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control using a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an antibody specific for CRBN overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation: Elute the bound proteins from the beads. The proteins can be either eluted in-solution or run on an SDS-PAGE gel for in-gel digestion with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in the eluate using a proteomics software. A significant enrichment of CRBN in the this compound treated sample compared to the control confirms target engagement. Furthermore, this method can identify other proteins in the complex whose association with CRBN is modulated by the compound.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the binding of a small molecule to a protein in real-time. It is particularly useful for determining binding affinities (Kd or IC50 values).
Methodology:
-
Reagents:
-
Purified recombinant human Cereblon (CRBN) protein.
-
A fluorescently labeled ligand (probe) that binds to the same site as thalidomide on CRBN (e.g., fluorescently labeled thalidomide).
-
This compound and control compounds.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of CRBN protein and the fluorescent probe.
-
Add serial dilutions of this compound or control compounds.
-
Include wells with only CRBN and the probe (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The binding of this compound to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound probe. This provides a quantitative measure of binding affinity.[2]
References
The Impact of Linker Chemistry on N-Me-Thalidomide 4-fluoride PROTAC Performance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As heterobifunctional molecules, PROTACs leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A key component in their design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a side-by-side analysis of different linker chemistries when coupled with N-Me-Thalidomide 4-fluoride, a derivative of thalidomide (B1683933) used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This analysis is supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; its composition, length, and attachment point significantly influence the physicochemical properties, stability, and biological activity of a PROTAC.[1][2][] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] This ternary complex is essential for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Comparative Analysis of Linker Chemistries
The choice of linker chemistry can dramatically impact the performance of a PROTAC. The most common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, each offering distinct advantages and disadvantages.
Key Properties of Common Linker Types
| Property | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain, which can be advantageous for formulation and bioavailability.[4][5] | Generally lower and more hydrophobic, which can limit aqueous solubility.[5] |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups. | Can be limited by high hydrophobicity, though this can sometimes be overcome with shorter chain lengths. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally considered to have good metabolic stability.[4] |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[4] | The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[4] |
| Synthetic Accessibility | Often available as pre-functionalized building blocks, simplifying synthesis.[4] | Generally straightforward to synthesize and incorporate.[4] |
Impact of Linker Length on Degradation Efficacy
Systematic studies on thalidomide-based PROTACs targeting the BRD4 protein have demonstrated that linker length is a critical parameter for optimal degradation. While a comprehensive head-to-head comparison for this compound with a wide range of linkers is not available in a single study, the data from thalidomide-based PROTACs provides valuable insights.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [6]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 5 | BRD4 | Various | Potent | High | Often considered an optimal length for balancing flexibility and distance. |
Note: The data presented is a synthesis of findings from multiple research articles and is intended to illustrate general trends.
Influence of Linker Attachment Point on Stability
The point of attachment of the linker to the thalidomide scaffold can significantly affect the hydrolytic stability of the resulting PROTAC. A study on various thalidomide- and lenalidomide-derived compounds revealed that the choice of linker and its connection point are critical for stability under physiological conditions. For instance, amino-based linkers have been shown to result in more stable compounds compared to alkynyl- and carboxamide-linkers at physiological pH.
Table 2: Stability of Thalidomide-Linker Conjugates
| Linker Type | Attachment Position | Stability (% remaining after 24h at pH 7.4) |
| Aminoalkyl | 4 | High |
| Methylamino-acyl | 4 | Moderate to High |
| Alkylether | 4 | Low to Moderate |
| Aminoalkyl | 5 | High |
| Alkylether | 5 | Low |
Note: This data is based on a study of various thalidomide-linker conjugates and highlights the importance of the linker attachment point for stability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
General Synthesis of this compound PROTACs
The synthesis of PROTACs using this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Preparation of the Linker : Synthesize the desired linker (e.g., PEG or alkyl chain) with a terminal amine group and a protected functional group (e.g., carboxylic acid or alkyne) at the other end.
-
SNAr Reaction : React this compound with the amine-terminated linker in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 90-110 °C).[7]
-
Deprotection : Remove the protecting group from the other end of the linker.
-
Conjugation to Target Ligand : Couple the deprotected linker-N-Me-Thalidomide moiety to the target protein ligand using appropriate conjugation chemistry (e.g., amide bond formation, click chemistry).[2]
-
Purification : Purify the final PROTAC using techniques such as high-performance liquid chromatography (HPLC) and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
BRD4 Degradation Assay via Western Blot[9]
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells treated with PROTACs.
-
Cell Culture and Treatment :
-
Seed human cancer cell lines (e.g., HeLa, MOLM-13) in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.
-
Incubate the treated cells for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting :
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Conclusion
The selection of a linker is a critical step in the design of effective PROTACs. The available data, primarily from studies on thalidomide-based PROTACs, suggests that both the chemical composition and the length of the linker are crucial determinants of a PROTAC's degradation efficacy. While PEG linkers can offer advantages in terms of solubility, alkyl linkers may provide greater metabolic stability. Furthermore, the point of linker attachment to the this compound scaffold can significantly impact the stability of the final molecule. Researchers and drug development professionals should consider a systematic variation of linker chemistry, length, and attachment point as a key optimization strategy in the design of novel and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of N-Me-Thalidomide 4-fluoride PROTACs and Other CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Properties with Supporting Experimental Data
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality with the potential to target and degrade previously "undruggable" proteins. A key component in the design of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This is often achieved by incorporating ligands derived from thalidomide (B1683933) and its analogs. The pharmacokinetic (PK) properties of these complex molecules are critical for their translation into effective clinical candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of PROTACs, with a focus on those incorporating N-Me-Thalidomide 4-fluoride, alongside other prominent CRBN-recruiting PROTACs that have advanced to clinical trials.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters from preclinical studies of various CRBN-recruiting PROTACs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal species, dose, and route of administration can significantly influence the results.
| PROTAC | Target | CRBN Ligand | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| STING Degrader (SP23) | STING | Pomalidomide (B1683931) | Mouse | 10 mg/kg, i.p. | 1853 | 0.25 | 4.3 | 3456 | N/A | [1] |
| ARV-110 | Androgen Receptor | Pomalidomide-based | Rat | 5 mg/kg, p.o. | 134.7 ± 35.4 | 8.0 ± 0.0 | 17.7 ± 3.2 | 2355.2 ± 361.3 | 23.8 | |
| Mouse | 5 mg/kg, p.o. | 258.1 ± 72.2 | 4.0 ± 0.0 | 11.2 ± 1.6 | 3218.4 ± 616.2 | 37.9 | ||||
| ARV-471 (Vepdegestrant) | Estrogen Receptor | Lenalidomide-based | Rat | 10 mg/kg, p.o. | 143.0 ± 29.2 | 6.0 ± 2.0 | 12.2 ± 2.0 | 2085.7 ± 349.8 | 24.1 | |
| Mouse | 10 mg/kg, p.o. | 119.5 ± 21.4 | 4.0 ± 0.0 | 7.9 ± 1.0 | 1163.7 ± 157.1 | 17.9 |
Note on this compound PROTACs: As of the latest literature review, specific in vivo pharmacokinetic data for a PROTAC explicitly containing the this compound ligand has not been publicly reported. The data for the STING degrader SP23, which utilizes the closely related pomalidomide as its CRBN ligand, is presented here as the most relevant available comparator from a study that also synthesized a PROTAC with this compound.[1]
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections detail the typical experimental procedures employed in the pharmacokinetic evaluation of CRBN-recruiting PROTACs.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (p.o.) administration in mice or rats.
Animal Models:
-
Male Sprague-Dawley rats (8-10 weeks old) or male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
Dosing:
-
Intravenous (IV): The PROTAC is typically formulated in a vehicle suitable for injection (e.g., a mixture of DMSO, PEG300, and saline) and administered as a bolus dose (e.g., 1-2 mg/kg).
-
Oral (p.o.): The PROTAC is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 5-10 mg/kg).
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected from the cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Data Analysis:
-
Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, t½, AUC, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100%.
LC-MS/MS Quantification of PROTACs in Plasma
Objective: To accurately quantify the concentration of a PROTAC in plasma samples.
Sample Preparation:
-
Protein precipitation is a common method for extracting the PROTAC from plasma.
-
A known volume of plasma is mixed with a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (a molecule with similar properties to the analyte).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the PROTAC and internal standard, is collected for analysis.
Chromatographic Separation:
-
The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).
-
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection.
-
Specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored for sensitive and selective quantification.
-
A calibration curve is generated using standards of known concentrations to determine the concentration of the PROTAC in the unknown samples.
Mandatory Visualization
Signaling Pathway of CRBN-Recruiting PROTACs
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Experimental Workflow for Pharmacokinetic Analysis
References
Validating the Therapeutic Window of N-Me-Thalidomide 4-fluoride Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic window of Proteolysis-Targeting Chimeras (PROTACs) that utilize N-Me-Thalidomide 4-fluoride as a Cereblon (CRBN) E3 ligase ligand. Due to the limited availability of specific published data on PROTACs using this exact ligand, this guide draws upon comparative data from other thalidomide (B1683933) analogues and CRBN-based degraders to provide a predictive and practical resource for researchers.
The therapeutic window of a PROTAC is critically dependent on its potency, selectivity, and off-target effects. For CRBN-recruiting degraders, a key consideration is the potential for unintended degradation of endogenous "neosubstrates," a known effect of thalidomide and its derivatives.[1][2] This guide outlines the essential experiments for characterizing a novel degrader and compares the properties of CRBN-based degraders to those recruiting other E3 ligases.
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand is a crucial decision in PROTAC design, influencing factors such as degradation efficiency, tissue distribution, and off-target effects.[3] The majority of PROTACs in development, including several in clinical trials, utilize ligands for either CRBN or the von Hippel-Lindau (VHL) E3 ligase.[4][5]
| E3 Ligase Ligand Class | Representative Ligands | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide (B1683931), this compound | - Well-established chemistry. - Generally smaller and possess favorable drug-like properties.[6] - High degradation efficiency for many targets.[6] - Ubiquitous expression in various tissues.[3] | - Inherent off-target degradation of neosubstrates (e.g., IKZF1, IKZF3, SALL4).[1] - Potential for immunomodulatory and teratogenic effects.[1][7] - Some ligands can have chemical stability issues.[8] |
| von Hippel-Lindau (VHL) | VHL Ligands (e.g., based on the HIF-1α peptide) | - High selectivity due to a more buried binding pocket.[3] - Lower risk of inherent off-target neosubstrate degradation compared to CRBN ligands. | - Ligands are often larger and may have poorer cell permeability. - Lower expression in some tissues, which might limit efficacy.[3] |
| Other Ligases (IAP, MDM2) | SMAC mimetics (IAPs), Nutlin-based ligands (MDM2) | - Offer alternative degradation mechanisms. - May be effective for targets resistant to CRBN/VHL-based degradation.[6] | - Fewer well-characterized, high-affinity ligands available. - Potential for complex biological effects due to the roles of these ligases in apoptosis and cell cycle control.[6] |
Quantitative Comparison of CRBN Ligand Performance
The specific CRBN ligand and its modifications, such as fluorination, can significantly impact degradation potency and selectivity. While specific data for this compound is not available in the reviewed literature, data from other fluorinated analogues provides insight into potential performance.
| Ligand/PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Key Findings & Reference |
| Pomalidomide | Aiolos (IKZF3) | MM1S | 8.7 nM | >95% | High-potency degradation of a known neosubstrate.[9] |
| 4-Fluoro-Lenalidomide Analogue | Aiolos (IKZF3) | MM1S | ~1400 nM | ~83% | Fluorination at the 4-position of the phthalimide (B116566) ring significantly reduced degradation potency compared to pomalidomide.[9] |
| Tetrafluoro-Thalidomide | IKZF3, SALL4, etc. | MM.1S, HuH6 | No Degradation | N/A | Tetrafluorination of the phthalimide moiety abolished neosubstrate degradation, suggesting that the anti-angiogenic effects of this compound are independent of this mechanism. |
| STING Degrader (SP23) | STING | THP-1 | 3.2 µM | Not Specified | A PROTAC using pomalidomide as the CRBN ligand demonstrated moderate degradation of STING.[4] |
These data suggest that the position and extent of fluorination on the thalidomide scaffold are critical determinants of a degrader's activity and neosubstrate degradation profile. Researchers working with this compound should anticipate that its performance may differ significantly from non-fluorinated analogues.
Experimental Protocols for Therapeutic Window Validation
Accurate determination of a PROTAC's therapeutic window requires a suite of robust in vitro and cellular assays. The following are detailed protocols for key experiments.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the PROTAC binds to its intended target protein in cells, which can lead to thermal stabilization of the protein.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh media. Treat cells with the PROTAC at various concentrations and a vehicle control (e.g., DMSO) for 1-4 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer with protease inhibitors. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Quantification and Analysis: Quantify the protein concentration in the supernatant. Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting.
-
Data Analysis: Quantify the band intensities, normalize the target protein signal to the loading control, and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve indicates target engagement.
Assessment of Protein Degradation: Western Blotting
This is the most common method to directly measure the reduction in the level of the target protein.
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.
-
Data Analysis: Perform densitometry on the bands to quantify the protein levels. Normalize the target protein signal to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Global Selectivity Profiling: Quantitative Proteomics
Mass spectrometry-based proteomics provides an unbiased view of the PROTAC's selectivity across the entire proteome, identifying both on-target degradation and off-target effects, including neosubstrate degradation.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that gives significant target degradation (e.g., 5x DC₅₀) and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteins into peptides using trypsin.
-
Peptide Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Determine proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. Cross-reference downregulated proteins with known neosubstrate databases.
Cell Viability and Proliferation Assay
These assays determine the cytotoxic or anti-proliferative effects of the PROTAC, which is essential for defining the therapeutic index.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period relevant to the intended therapeutic application (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as resazurin (B115843) (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the PROTAC concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).
Mandatory Visualizations
Signaling Pathway of CRBN-Mediated Protein Degradation
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tocris.com [tocris.com]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N-Me-Thalidomide 4-fluoride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of N-Me-Thalidomide 4-fluoride, a crucial component in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Given the known hazardous properties of thalidomide (B1683933) and its analogs, strict adherence to these procedures is paramount to ensure the safety of researchers and the protection of the environment.
Due to the inherent risks associated with thalidomide derivatives, all waste containing this compound must be treated as hazardous waste.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2]
Immediate Safety and Handling Protocols
Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following personal protective equipment (PPE) must be worn at all times:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves are essential.
-
Body Protection: A laboratory coat must be worn to protect from spills.
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Waste Characterization and Segregation
Proper segregation of waste is the first step in compliant disposal. Waste streams containing this compound must be kept separate from other laboratory waste unless explicitly approved by your institution's EHS office.[1][2]
Table 1: Waste Stream Classification and Handling
| Waste Type | Description | Container Requirements | Disposal Protocol |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips). | A designated, sealable, and clearly labeled hazardous waste container. | Collect in the designated container. Do not mix with non-hazardous waste. Arrange for pickup by the institutional EHS department. |
| Liquid Waste | Solutions containing this compound. | A designated, sealable, and clearly labeled hazardous liquid waste container compatible with the solvents used. | Collect all liquid waste in the designated container. Do not dispose of down the drain. Arrange for pickup by the institutional EHS department. |
| Sharps Waste | Needles, syringes, or other contaminated sharp objects. | A designated, puncture-resistant sharps container for hazardous chemical waste. | Place directly into the sharps container immediately after use. Do not recap needles. Arrange for pickup by the institutional EHS department. |
Step-by-Step Disposal Procedures
-
Waste Collection: At the point of generation, immediately place any solid or liquid waste containing this compound into the appropriately labeled hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area away from incompatible materials.[2]
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[3] Dispose of the cleaning materials as solid hazardous waste.
-
Disposal Request: Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
Emergency Procedures: Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2][3]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, such as alcohol.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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